2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid
Description
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Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetic acid |
InChI |
InChI=1S/C10H17NO3/c12-9(13)5-8-6-10(14-7-8)1-3-11-4-2-10/h8,11H,1-7H2,(H,12,13) |
InChI Key |
BDDSGPWCGPNDIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC(CO2)CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry. The guide details its chemical structure, predicted physicochemical properties, and a proposed synthetic pathway. Furthermore, it explores the potential biological significance of the 1-oxa-8-azaspiro[4.5]decane scaffold, drawing from existing research on related analogues. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics.
Introduction
The 1-oxa-8-azaspiro[4.5]decane scaffold is a privileged heterocyclic motif that has garnered significant attention in the field of medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the development of selective and potent ligands for various biological targets. Notably, derivatives of this spirocyclic system have been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease and as sigma-1 receptor ligands for imaging and therapeutic applications. This guide focuses on a specific derivative, this compound, providing a detailed analysis of its chemical characteristics and a prospective synthesis route.
Chemical Structure and Identification
The chemical structure of this compound is characterized by a spirocyclic system where a piperidine ring and a tetrahydrofuran ring are joined at a single carbon atom. The acetic acid moiety is attached to the 3-position of the tetrahydrofuran ring.
IUPAC Name: this compound
CAS Number: 1356447-07-8[1]
Molecular Formula: C₁₀H₁₇NO₃
Molecular Weight: 199.25 g/mol
Chemical Structure Diagram:
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Weight | 199.25 g/mol | - |
| XLogP3 | -0.9 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 199.120843 g/mol | PubChem |
| Monoisotopic Mass | 199.120843 g/mol | PubChem |
| Topological Polar Surface Area | 58.6 Ų | PubChem |
| Heavy Atom Count | 14 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 215 | PubChem |
| pKa (most acidic) | 4.35 ± 0.10 | ChemAxon |
| pKa (most basic) | 9.25 ± 0.20 | ChemAxon |
| Solubility | (Not available) | - |
| Melting Point | (Not available) | - |
| Boiling Point | (Not available) | - |
Proposed Synthetic Pathway
A specific, experimentally validated synthesis for this compound is not currently published. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of the 1-oxa-8-azaspiro[4.5]decane core and subsequent functionalization. The proposed pathway involves the synthesis of the key intermediate, 1-oxa-8-azaspiro[4.5]decan-3-ol, followed by the introduction of the acetic acid moiety via a Williamson ether synthesis.
4.1. Synthesis of the 1-Oxa-8-azaspiro[4.5]decane Core
The synthesis of the spirocyclic core can be adapted from literature procedures for related compounds. A common strategy involves the construction of the piperidine and tetrahydrofuran rings in a sequential manner.
4.2. Proposed Synthesis of this compound
The final step in the proposed synthesis is the attachment of the acetic acid side chain to the hydroxyl group of the spirocyclic alcohol intermediate. This can be achieved through a Williamson ether synthesis, a reliable method for forming ethers from an alcohol and an organohalide.[2][3][4][5][6]
Reaction Scheme:
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol (Proposed):
Step 1: Synthesis of tert-Butyl 2-(1-oxa-8-azaspiro[4.5]decan-3-yloxy)acetate
-
Preparation: To a solution of 1-oxa-8-azaspiro[4.5]decan-3-ol (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Alkoxide Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Alkylation: Cool the reaction mixture back to 0 °C and add a solution of tert-butyl bromoacetate (1.2 equivalents) in anhydrous THF dropwise.[7][8][9][10][11]
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl ester.
Step 2: Synthesis of this compound
-
Deprotection: Dissolve the purified tert-butyl 2-(1-oxa-8-azaspiro[4.5]decan-3-yloxy)acetate (1 equivalent) in a suitable solvent such as dichloromethane (DCM).
-
Acidolysis: Add trifluoroacetic acid (TFA, excess) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or trituration with a suitable solvent system to yield the final product, this compound.
Potential Biological Significance and Applications
While the specific biological activity of this compound has not been reported, the parent 1-oxa-8-azaspiro[4.5]decane scaffold is a key component in several biologically active molecules.
-
M1 Muscarinic Agonists: A number of 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as M1 muscarinic agonists.[12] These compounds have shown potential in preclinical models for the symptomatic treatment of dementia, particularly Alzheimer's disease. The acetic acid moiety of the target compound could potentially interact with different residues in the binding pocket of the M1 receptor, leading to a modified pharmacological profile.
-
Sigma-1 Receptor Ligands: The 1-oxa-8-azaspiro[4.5]decane core has also been utilized in the development of selective sigma-1 receptor ligands.[13] These ligands have applications in positron emission tomography (PET) imaging of sigma-1 receptors in the brain and as potential therapeutic agents for neurological disorders. The introduction of a carboxylic acid group could influence the pharmacokinetic and pharmacodynamic properties of such ligands.
The presence of both a basic nitrogen atom in the piperidine ring and an acidic carboxylic acid group makes this compound a zwitterionic compound at physiological pH. This characteristic could significantly impact its solubility, membrane permeability, and interaction with biological targets.
Conclusion
This compound is a structurally intriguing molecule that holds promise for further investigation in the field of drug discovery. This guide has provided a comprehensive overview of its chemical structure, predicted properties, and a plausible synthetic route. The established biological relevance of the 1-oxa-8-azaspiro[4.5]decane scaffold suggests that this particular derivative warrants synthesis and pharmacological evaluation to explore its potential as a novel therapeutic agent. The proposed synthetic protocol provides a solid foundation for researchers to access this compound for further studies.
References
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Chemistry Steps. Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. Williamson Ether Synthesis. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
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Chemsrc. This compound. [Link]
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Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
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PubChem. 2-Azaspiro[4.5]decane-2-acetic acid, 3-oxo-. [Link]
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Google Patents. 2-Oxo-1-oxa-8-azaspiro[1][5] decane derivatives, processes for their preparation and pharmaceutical compositions thereof.
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PubChem. 2-Oxa-8-azaspiro(4.5)decane. [Link]
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Supporting Information. tert-butyl 2-(4-methoxyphenylthio)acetate (17). [Link]
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PubMed. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. [Link]
-
Royal Society of Chemistry. Tandem Prins/pinacol reaction for the synthesis of oxaspiro[4.5]decan-1-one scaffolds. [Link]
-
PubMed. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. [Link]
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Organic Syntheses. tert-butyl bromoacetate. [Link]
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PubChemLite. 2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride. [Link]
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PubChemLite. 1-oxa-3-azaspiro(4.5)decane-3-carboxylic acid, 7-methyl-2-oxo-, 2-diethylaminoethyl ester, fumarate, (z)-. [Link]
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PrepChem.com. Synthesis of 1-oxa-3,8-diazaspiro[4.5]decan-2-one. [Link]
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Technical Whitepaper: The 1-Oxa-8-azaspiro[4.5]decane Scaffold in Medicinal Chemistry
[1]
Executive Summary
The 1-oxa-8-azaspiro[4.5]decane scaffold represents a privileged spirocyclic architecture where a five-membered tetrahydrofuran (THF) ring is spiro-fused to a six-membered piperidine ring.[1] This scaffold has emerged as a critical tool in modern drug design, offering a solution to the "flatness" of traditional aromatic drug candidates by increasing fraction sp3 (Fsp3) character.
Its primary utility lies in conformational restriction .[1] By locking the piperidine and ether functionalities into a rigid orthogonal orientation, the scaffold minimizes the entropic penalty of receptor binding. Historically validated by the M1 muscarinic agonist Tazomeline (YM-796) , this core is now experiencing a renaissance in Sigma-1 receptor radioligands and as a rigidified linker in PROTAC technology.[1]
Structural & Physicochemical Profile
Core Architecture
The scaffold consists of a piperidine ring fused at the C4 position to the C2 position of a tetrahydrofuran ring.
-
Geometry: The spiro-carbon (C5 of the system) creates a distinct 90° twist between the two rings, projecting substituents into defined vectors that are inaccessible to flat bicyclic systems.
Physicochemical Advantages
| Property | Effect on Drug Design |
| High Fsp3 Score | Increases solubility and saturation; correlates with higher clinical success rates.[1] |
| Metabolic Blocking | The quaternary spiro-center at the piperidine C4 position blocks a common site of oxidative metabolism (CYP450 oxidation), extending half-life ( |
| Lipophilicity Modulation | The ether oxygen lowers cLogP compared to all-carbon spirocycles (e.g., spiro[4.5]decane), improving CNS penetration profiles. |
| Vector Projection | Allows precise placement of hydrogen bond acceptors (ether O) and basic amines (piperidine N) to mimic bioactive alkaloids like muscarone.[1] |
Synthetic Strategies
Constructing the quaternary center is the rate-limiting step.[1] Two primary methodologies are employed: the Propargylation/Cyclization Route (used for YM-796) and the Iodocyclization Route (standard for libraries).[1]
Method A: The Propargylation-Cyclization Protocol (YM-796 Route)
This route is preferred for generating C3-functionalized derivatives (e.g., ketones or exocyclic alkenes).[1]
Mechanism:
-
Nucleophilic Addition: A propargyl anion attacks the ketone of
-protected-4-piperidone.[1] -
Cyclization: Metal-catalyzed (Hg, Pd, or Ag) or acid-mediated hydration/cyclization of the alkyne onto the hydroxyl group forms the dihydrofuran or tetrahydrofuranone ring.
Method B: The Iodocyclization Protocol (Library Synthesis)
This is a self-validating, high-yield method for generating the saturated ether core.[1]
Protocol:
-
Allylation: React
-Boc-4-piperidone with allylmagnesium bromide to yield the tertiary alcohol. -
Iodocyclization: Treat the alkene-alcohol with Iodine (
) and a base ( ) in MeCN/THF.[1] The oxygen attacks the activated iodonium intermediate, closing the 5-membered ring. -
Deiodination: Radical reduction (
or TTMSS) removes the iodine, leaving the unsubstituted scaffold.
Visualization of Synthetic Logic
Caption: Figure 1. The Iodocyclization route provides a robust, stereocontrolled entry to the 1-oxa-8-azaspiro[4.5]decane core.[1]
Medicinal Chemistry Case Studies
Case Study 1: M1 Muscarinic Agonists (Tazomeline/YM-796)
Target: Muscarinic Acetylcholine Receptor M1 (M1 mAChR).[1] Indication: Alzheimer’s Disease (Cognitive enhancement).[1]
The Challenge: Developing a selective M1 agonist that avoids M2/M3 mediated side effects (bradycardia, salivation) and penetrates the Blood-Brain Barrier (BBB). Classic agonists like arecoline had poor pharmacokinetics.[1]
The Solution: Researchers at Yamanouchi (now Astellas) designed YM-796 (Tazomeline).[1] They utilized the 1-oxa-8-azaspiro[4.5]decane scaffold to rigidify the pharmacophore of muscarone .[1]
-
Rigidification: The spiro-system locks the distance between the basic nitrogen and the ether oxygen, perfectly matching the acetylcholine binding pocket.
-
Selectivity: The rigid structure favored the M1 conformational state over M2/M3.
-
Outcome: YM-796 showed high efficacy in cognitive models with significantly reduced cholinergic side effects compared to non-spiro analogs.[1]
Case Study 2: Sigma-1 Receptor Radioligands
Target: Sigma-1 Receptor (
The Logic: The Sigma-1 receptor resides at the mitochondria-associated endoplasmic reticulum membrane (MAM).[1] Ligands require moderate lipophilicity and high affinity.[1]
-
Design: Derivatives of 1-oxa-8-azaspiro[4.5]decane (e.g., benzylated at the nitrogen) demonstrated nanomolar affinity (
< 5 nM).[1] -
Optimization: The spiro-ether oxygen acts as a weak H-bond acceptor, fine-tuning the pKa of the piperidine nitrogen to ensure optimal brain uptake.[1]
-
Result:
F-labeled analogs (e.g., ) successfully imaged R distribution in rodent brains with high specific binding.[1][5]
Detailed Experimental Protocol
Protocol: Synthesis of tert-butyl 3-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate This protocol establishes the core spiro-ether linkage.[1]
Reagents:
- -Boc-4-allyl-4-hydroxypiperidine (1.0 eq)[1]
-
Iodine (
) (2.0 eq)[1] -
Sodium Bicarbonate (
) (3.0 eq)[1] -
Acetonitrile (MeCN) (anhydrous)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve
-Boc-4-allyl-4-hydroxypiperidine (500 mg, 2.07 mmol) in anhydrous MeCN (10 mL) in a round-bottom flask wrapped in aluminum foil (to protect from light). -
Activation: Add solid
(521 mg, 6.21 mmol) to the stirring solution. -
Cyclization: Cool the mixture to 0°C. Add Iodine (1.05 g, 4.14 mmol) portion-wise over 15 minutes. The solution will turn dark brown.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 3:1); the starting material spot (
) should disappear, replaced by a less polar product ( ). -
Quench: Pour the reaction mixture into a saturated aqueous
(thiosulfate) solution to quench excess iodine (color changes from brown to colorless). -
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Purify via flash column chromatography (0-20% EtOAc in Hexanes) to yield the spiro-iodide as a pale yellow oil.
Self-Validation Check:
-
1H NMR: Look for the disappearance of alkene protons (5.0–6.0 ppm) and the appearance of the diastereotopic iodomethyl protons (
3.2–3.4 ppm). -
13C NMR: The quaternary spiro-carbon typically appears around 80–85 ppm.[1]
Mechanism of Action: M1 Agonism
The following diagram illustrates how the spiro-scaffold facilitates the specific activation of the M1 signaling cascade, leading to cognitive enhancement.
Caption: Figure 2. Signal transduction pathway activated by 1-oxa-8-azaspiro[4.5]decane based M1 agonists.[1]
Future Outlook & Emerging Trends
-
PROTAC Linkers: The scaffold is increasingly used as a "rigid linker" in Proteolysis Targeting Chimeras (PROTACs). Unlike flexible PEG chains, the spiro-core restricts the spatial orientation of the E3 ligase relative to the target protein, potentially improving degradation efficiency (cooperativity).
-
Dual-Target Ligands: Hybrid molecules combining the spiro-piperidine (for GPCRs) with other pharmacophores are being explored for complex neuropsychiatric disorders.[1]
References
-
Synthesis and Structure-Activity Relationships of M1 Agonists
- Suzuki, T., et al. (1995). "Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists." Chemical & Pharmaceutical Bulletin, 43(5), 842–852.
-
Sigma-1 Receptor Radioligands
-
Spirocyclic Scaffolds in Drug Discovery (General Review)
- Zheng, Y., & Tice, C. M. (2016). "The utilization of spirocyclic scaffolds in medicinal chemistry." Expert Opinion on Drug Discovery, 11(9), 831-840.
-
Pharmacology of YM-796
- Wanibuchi, F., et al. (1994). "Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954." European Journal of Pharmacology, 265(3), 151-158.
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The Ascendancy of Spirocyclic Amine Carboxylic Acids: A Technical Guide to Next-Generation Drug Discovery
Abstract
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the confines of "flat" aromatic systems. This guide provides an in-depth exploration of spirocyclic amine carboxylic acids, a class of building blocks that are reshaping the landscape of drug discovery. By virtue of their inherent three-dimensionality and conformational rigidity, these scaffolds offer a powerful toolkit to address the multifaceted challenges of modern drug design, from enhancing target affinity and selectivity to optimizing pharmacokinetic profiles. This document will navigate the synthetic intricacies, physicochemical properties, and strategic applications of these pivotal molecular architectures, offering researchers and drug development professionals a comprehensive resource to harness their potential.
Introduction: Escaping Flatland in Drug Design
The "escape from flatland" is a prevailing theme in contemporary medicinal chemistry, advocating for a shift towards molecules with greater three-dimensional (3D) complexity.[1] Planar, sp2-rich compounds, while historically successful, are often beset by issues such as poor solubility, metabolic instability, and off-target effects.[2] Spirocycles, characterized by two rings sharing a single atom, offer an elegant solution by introducing a rigid, non-planar geometry.[3] This guide focuses on a particularly valuable subclass: spirocyclic amine carboxylic acids. These building blocks uniquely combine the structural advantages of a spirocyclic core with the versatile chemical handles of an amino acid, making them exceptionally powerful tools in the design of novel therapeutics.[4] Their intrinsic properties can lead to improved aqueous solubility and metabolic stability, while the defined exit vectors of their functional groups allow for precise spatial orientation and interaction with biological targets.
The Strategic Advantage of Spirocyclic Amine Carboxylic Acids
The incorporation of spirocyclic amine carboxylic acid motifs into drug candidates is driven by a desire to optimize a range of molecular properties. The rigid nature of the spirocyclic scaffold reduces the entropic penalty upon binding to a target protein, which can translate to higher potency.[1] Furthermore, the 3D arrangement of substituents can lead to enhanced selectivity by enabling more specific interactions with the target's binding site.[3]
From a physicochemical standpoint, the introduction of a spirocyclic core often leads to an increase in the fraction of sp3-hybridized carbons (Fsp3), a parameter that has been correlated with improved clinical success rates.[1] This structural modification can also modulate key properties such as lipophilicity (LogP) and aqueous solubility. For instance, the replacement of a traditional piperidine ring with an azaspiro[3.3]heptane moiety has been shown to decrease lipophilicity while maintaining or even improving biological activity.[5][6]
Synthetic Strategies for Spirocyclic Amine Carboxylic Acid Building Blocks
The synthesis of spirocyclic amine carboxylic acids presents unique challenges due to the construction of the sterically demanding spirocyclic core. However, several robust synthetic methodologies have been developed to access these valuable building blocks.
The Strecker Synthesis: A Classic Approach to α-Amino Acids
The Strecker synthesis is a cornerstone of amino acid preparation and can be effectively adapted for the synthesis of spirocyclic α-amino acids.[7] This method involves the reaction of a spirocyclic ketone with an amine and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid.[1]
Experimental Protocol: Strecker Synthesis of a Spiro[3.3]heptane-derived α-Amino Acid
-
Imine Formation: A spirocyclic ketone is reacted with an amine (e.g., ammonia or a primary amine) in a suitable solvent to form the corresponding imine.[8]
-
Cyanide Addition: A cyanide source, such as potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN), is added to the reaction mixture. The cyanide anion attacks the electrophilic imine carbon to form an α-aminonitrile.[9]
-
Hydrolysis: The α-aminonitrile is then subjected to acidic or basic hydrolysis to convert the nitrile group into a carboxylic acid, yielding the final spirocyclic α-amino acid.[7]
Curtius Rearrangement: Accessing Amino Acids from Carboxylic Acids
The Curtius rearrangement provides an alternative route to spirocyclic amino acids, starting from a spirocyclic diester. This method involves the conversion of a carboxylic acid to an isocyanate, which then rearranges to form an amine.
Experimental Protocol: Synthesis of a Spiro[2.3]hexane-derived α-Amino Acid via Curtius Rearrangement
-
Mono-hydrolysis: A commercially available spirocyclic diester is selectively hydrolyzed to its corresponding mono-acid.[10][11]
-
Acyl Azide Formation: The remaining carboxylic acid is converted to an acyl azide using a reagent such as diphenylphosphoryl azide (DPPA).
-
Curtius Rearrangement: The acyl azide is heated in the presence of an alcohol (e.g., tert-butanol) to induce the Curtius rearrangement, forming a carbamate-protected amine.
-
Deprotection and Hydrolysis: The protecting groups are removed, and the ester is hydrolyzed to yield the final spirocyclic amino acid.[10][11]
Other Synthetic Approaches
Other notable methods for the synthesis of spirocyclic amine carboxylic acids include the use of spirocyclic β-keto lactams and the functionalization of pre-existing spirocyclic scaffolds. For instance, spirocyclic glutamate analogs have been synthesized using a divergent approach involving a Meinwald oxirane rearrangement to construct the spiro[3.3]heptane core.[12]
Physicochemical Properties and Their Impact on Drug Discovery
The unique structural features of spirocyclic amine carboxylic acids have a profound impact on their physicochemical properties, which are critical for drug efficacy and safety.
| Property | Spirocyclic vs. Acyclic/Monocyclic Analogs | Impact on Drug Discovery |
| Lipophilicity (LogP/LogD) | Generally lower | Improved aqueous solubility, reduced off-target toxicity.[5] |
| Aqueous Solubility | Often higher | Enhanced bioavailability for oral administration.[13] |
| pKa | Can be modulated by ring strain and substituents | Affects ionization state at physiological pH, influencing target binding and cell permeability.[4] |
| Metabolic Stability | Typically increased | Reduced clearance, leading to a longer half-life in the body.[13] |
| Conformational Rigidity | Significantly higher | Pre-organizes the molecule for target binding, improving potency and selectivity.[3] |
Table 1: Comparison of Physicochemical Properties and their Implications in Drug Discovery.
Case Studies in Drug Discovery
The strategic application of spirocyclic amine carboxylic acid building blocks is best illustrated through their successful incorporation into drug discovery programs.
Azaspiro[3.3]heptane Carboxylic Acid as a Piperidine Bioisostere
The piperidine ring is a common motif in many drugs, but it can be susceptible to metabolic oxidation. 2-Azaspiro[3.3]heptane-1-carboxylic acid has emerged as a valuable bioisostere for pipecolic acid (a piperidine derivative).[6] In a notable case study, the replacement of the piperidine fragment in the local anesthetic bupivacaine with a 2-azaspiro[3.3]heptane-1-carboxylic acid analog resulted in a compound with enhanced activity and a longer duration of action.[5] This highlights the potential of spirocyclic scaffolds to improve the pharmacokinetic properties of existing drugs.
Spirocyclic Proline Analogs for Peptidomimetics
Spirocyclic proline analogs are of great interest for the design of peptidomimetics. The rigid spirocyclic core can be used to induce specific secondary structures, such as β-turns, in peptides. This conformational constraint can lead to increased receptor affinity and improved stability against proteolysis. Scalable synthetic strategies have been developed to produce a variety of spirocyclic α- and β-prolines, providing a rich toolkit for medicinal chemists.[14][15]
Commercial Availability and Future Perspectives
The increasing demand for spirocyclic building blocks has led to their greater commercial availability. Companies such as Enamine and SpiroChem offer a range of spirocyclic amine carboxylic acids and their derivatives, facilitating their integration into drug discovery pipelines.[4][16][17]
The future of spirocyclic amine carboxylic acids in drug discovery is bright. As synthetic methodologies become more sophisticated and our understanding of their structure-property relationships deepens, we can expect to see an even greater number of drug candidates and approved drugs featuring these innovative scaffolds. The continued exploration of novel spirocyclic systems will undoubtedly unlock new regions of chemical space and provide solutions to some of the most challenging targets in medicine.
Conclusion
Spirocyclic amine carboxylic acid building blocks represent a significant advancement in the field of medicinal chemistry. Their unique 3D structures and favorable physicochemical properties provide a powerful means to overcome many of the limitations associated with traditional flat-ring systems. By offering enhanced target affinity, improved selectivity, and optimized pharmacokinetic profiles, these scaffolds are poised to play an increasingly important role in the development of the next generation of therapeutics. This guide has provided a comprehensive overview of their synthesis, properties, and applications, with the aim of empowering researchers to effectively utilize these valuable tools in their drug discovery endeavors.
References
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Chernykh, A. V., et al. (2022). A stereochemical journey around spirocyclic glutamic acid analogs. Organic & Biomolecular Chemistry, 20(16), 3183-3200. Available from: [Link]
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Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. Available from: [Link]
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Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 56-65. Available from: [Link]
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Malashchuk, A., et al. (2024). Spiro[2.3]hexane‐ and Spiro[3.3]heptane‐derived α‐Amino Acids: Synthesis and Isoelectric Point Evaluation. ChemistrySelect, 9(31). Available from: [Link]
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Yegorova, T., & Kirichok, A. A. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). Available from: [Link]
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Grygorenko, O. O., et al. (2024). The synthesis of α‐amino acid 27 and its derivatives. ResearchGate. Available from: [Link]
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Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available from: [Link]
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Anderson, E. A., et al. (2005). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Organic Letters, 7(14), 2993-2996. Available from: [Link]
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Ryabukhin, S., & Leha, D. (2025). Generating library comprehensive 3-D-shape building blocks of spirocyclic α- and β-prolines. American Chemical Society. Available from: [Link]
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SpiroChem. SpiroKits™. Available from: [Link]
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Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available from: [Link]
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Dias, G. G., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 603-618. Available from: [Link]
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Wikipedia. Strecker amino acid synthesis. Available from: [Link]
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SpiroChem. Expertise of the month: Select the unique building blocks you need. Available from: [Link]
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Grygorenko, O. O., et al. (2021). EFFICIENT MULTIGRAM SYNTHESIS OF 3,3-SPIRO-α-PROLINE CONTAINING CHIMERAS. ChemRxiv. Available from: [Link]
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MedSchoolCoach. Strecker Synthesis of Amino Acids – MCAT Biochemistry. Available from: [Link]
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Organic Chemistry Portal. Strecker Synthesis. Available from: [Link]
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Pal, T., & Bandyopadhyay, P. (2019). Predictions of the physicochemical properties of amino acid side chain analogs using molecular simulation. Physical Chemistry Chemical Physics, 21(34), 18638-18650. Available from: [Link]
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J&K Scientific LLC. Strecker Amino Acid Synthesis. Available from: [Link]
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Oreate. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Available from: [Link]
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Therapeutic Potential of 1-Oxa-8-azaspiro[4.5]decane Derivatives in Neurology
Executive Summary: The Spirocyclic Advantage
In the landscape of Central Nervous System (CNS) drug discovery, the 1-oxa-8-azaspiro[4.5]decane scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets through specific functionalization.
This whitepaper analyzes the therapeutic utility of this scaffold, specifically focusing on its rigid spiro-fusion between a tetrahydrofuran (THF) ring and a piperidine ring. This structural rigidity restricts conformational entropy, a critical factor in differentiating between closely related G-protein coupled receptor (GPCR) subtypes (e.g., Muscarinic M1 vs. M2) and modulating Sigma-1 receptor affinity.
Key Therapeutic Vectors:
-
Alzheimer’s Disease (AD): Selective M1 muscarinic agonism (e.g., YM796 ).
-
Neuroimaging & Neuroprotection: High-affinity Sigma-1 receptor ligands for PET imaging and chaperone modulation.
-
Cognitive Enhancement: Modulation of calcium uptake and protection against excitotoxicity.[1]
Medicinal Chemistry & Structure-Activity Relationship (SAR)
The 1-oxa-8-azaspiro[4.5]decane system offers a distinct advantage over flexible analogs (like muscarone) by "freezing" the bioactive conformation.
The Scaffold Architecture
The core structure consists of a 5-membered ether ring (positions 1–5) spiro-fused at C5 to a 6-membered piperidine ring (positions 6–10, with Nitrogen at 8).
-
The Pharmacophore: The distance between the ether oxygen (H-bond acceptor) and the protonated tertiary nitrogen (cationic center) is fixed.
-
Stereochemistry: The absolute configuration at the spiro-center and auxiliary chiral centers (e.g., C2) dictates receptor subtype selectivity.
SAR Visualization
The following diagram illustrates the critical substitution points derived from historical lead optimization campaigns (e.g., Yamanouchi Pharmaceutical’s YM series).
Figure 1: Structural optimization strategy for 1-oxa-8-azaspiro[4.5]decane derivatives.
Therapeutic Application I: M1 Muscarinic Agonists (Alzheimer's)[2]
The most developed application of this scaffold is in the generation of M1-selective agonists. The M1 receptor is a primary target for restoring cholinergic function in Alzheimer's disease without the dose-limiting side effects (salivation, bradycardia) associated with non-selective stimulation of peripheral M2/M3 receptors.
Case Study: YM796
Compound: (-)-S-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane.
-
Mechanism: Partial agonist at M1 receptors.[2]
-
Selectivity: High affinity for M1 (cortex/hippocampus) with reduced affinity for M2 (heart/brainstem).
-
Clinical Relevance: Demonstrated improvement in cognitive function in Phase II trials, validating the scaffold's ability to cross the Blood-Brain Barrier (BBB) and engage central targets.
Signaling Pathway
Activation of the M1 receptor by spiro-derivatives triggers the Gq-PLC pathway, leading to cognitive enhancement.
Figure 2: Signal transduction pathway for M1-mediated cognitive enhancement.
Therapeutic Application II: Sigma-1 Receptor Ligands[3]
Recent research has pivoted this scaffold toward Sigma-1 receptors (σ1R) , which act as molecular chaperones at the mitochondria-associated endoplasmic reticulum membrane (MAM).
-
Neuroprotection: σ1R agonists promote neuronal survival by mitigating ER stress and modulating calcium transfer.
-
PET Imaging: Fluorinated derivatives (e.g., [18F]8 ) serve as radiotracers for mapping neurodegeneration. The spiro-scaffold provides the necessary lipophilicity (logP ~2-3) for brain uptake while maintaining high specific binding (Ki < 5 nM).
Quantitative Data Summary
| Compound Class | Target | Key Derivative | Affinity (Ki) | Primary Effect |
| M1 Agonist | Muscarinic M1 | YM796 ((-)-S) | ~10-100 nM | Cognitive improvement, anti-amnesic |
| Sigma Ligand | Sigma-1 (σ1) | Compound 8 | 0.47 nM | High selectivity vs σ2; PET imaging agent |
| Ca2+ Modulator | Ca2+ Channels | RGH-2716 | N/A (Functional) | Neuroprotection against hypoxia |
Experimental Protocols
Synthesis of the Spiro Core (General Method)
Note: This protocol generalizes the construction of the 1-oxa-8-azaspiro[4.5]decane skeleton.
Reagents: 1-Benzyl-4-piperidone, Propargyl bromide, HgSO4, H2SO4.
-
Alkylation: React 1-benzyl-4-piperidone with propargyl bromide in the presence of base (KOtBu) in THF at -78°C to yield the intermediate alkyne.
-
Cyclization (Oxymercuration): Treat the intermediate with HgSO4/H2SO4 (aq) to effect hydration of the alkyne followed by intramolecular ketalization/spiro-cyclization.
-
Reduction/Modification: Reduce the resulting spiro-enone or ketone (if formed) using NaBH4.
-
Deprotection: Remove the N-benzyl group via catalytic hydrogenation (Pd/C, H2) to yield the secondary amine.
-
Derivatization: N-methylation (formaldehyde/formic acid) to yield the final tertiary amine (e.g., YM796 precursor).
In Vitro M1 Receptor Binding Assay
Objective: Determine the affinity of spiro-derivatives for M1 receptors using rat cortical membranes.
-
Tissue Preparation: Homogenize rat cerebral cortex in ice-cold buffer (50 mM Na/K phosphate, pH 7.4). Centrifuge at 20,000 x g for 20 min. Resuspend pellet.
-
Incubation: Mix 200 µL membrane suspension with 25 µL [3H]Pirenzepine (selective M1 antagonist, 1 nM final conc) and 25 µL test compound (10^-10 to 10^-5 M).
-
Equilibration: Incubate at 25°C for 60 minutes.
-
Termination: Filter rapidly through Whatman GF/B filters pre-soaked in 0.1% polyethylenimine using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and Ki using the Cheng-Prusoff equation.
In Vivo Passive Avoidance Task (Cognition Model)
Objective: Assess the anti-amnesic potential of the derivative in scopolamine-treated rodents.
-
Acquisition Trial: Place mouse in the illuminated compartment of a two-chamber box. When the mouse enters the dark compartment, deliver a mild electric shock (0.3 mA, 2s).
-
Drug Administration: Administer test compound (p.o. or i.p.) 30 mins prior to scopolamine (1 mg/kg, i.p.) injection.
-
Retention Trial (24h later): Place mouse back in the illuminated compartment. Measure step-through latency (time taken to enter the dark compartment).
-
Validation: Significant increase in latency compared to the scopolamine-only control indicates memory restoration.
References
-
Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 1995. Link
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 2020.[3] Link
-
Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. Journal of Pharmacology and Experimental Therapeutics (Cited via PubMed), 1990. Link
-
18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand. Journal of Medicinal Chemistry, 2015. Link
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Escape from Flatland: Technical Profiling of 2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid in Modern Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the transition from planar, sp²-hybridized aromatic systems to three-dimensional, sp³-rich scaffolds—often termed "escaping from flatland"—has become a critical strategy for improving the pharmacokinetic and pharmacodynamic profiles of drug candidates. 2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid represents a premier building block in this paradigm. By incorporating a rigid spirocyclic core with strategically positioned heteroatoms, this molecule offers enhanced aqueous solubility, reduced off-target promiscuity, and highly specific vectorization for pharmacophore mapping.
This technical whitepaper provides an in-depth analysis of the compound's physicochemical properties, details a self-validating protocol for its preparation from commercial precursors, and explores its application in the synthesis of Fatty Acid Amide Hydrolase (FAAH) inhibitors.
Physicochemical Profiling & Structural Analysis
The structural architecture of this compound consists of a 1-oxa-8-azaspiro[4.5]decane core, where a piperidine ring (providing the secondary amine at position 8) is spiro-fused to a tetrahydrofuran-like ring (containing an oxygen at position 1). An acetic acid moiety is attached at position 3, providing a versatile handle for downstream amidation or esterification[1].
The high fraction of sp³ carbons (
Quantitative Data Summary
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₇NO₃ |
| Molecular Weight | 199.25 g/mol |
| CAS Registry Number | 1356447-07-8 |
| MDL Number | MFCD34623000 |
| Fraction sp³ ( | 0.90 (9 out of 10 carbons are sp³) |
| Hydrogen Bond Donors | 2 (Amine -NH, Carboxylic -OH) |
| Hydrogen Bond Acceptors | 4 (Spiro -O-, Amine -N-, Carboxylic -C=O, -OH) |
| Monoisotopic Mass | 199.1208 Da (Calculated) |
Experimental Workflow: N-Boc Deprotection & Validation
Commercially, this building block is frequently procured as the N-Boc protected derivative, 2-{8-[(tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.5]decan-3-yl}acetic acid, to prevent unwanted polymerization or degradation during long-term storage[3]. To utilize the secondary amine for subsequent coupling, a highly controlled acidic deprotection is required. The following protocol is designed as a self-validating system to ensure high fidelity in drug development workflows.
Step-by-Step Methodology
Step 1: Temperature-Controlled Acidic Cleavage
-
Action: Dissolve 1.0 mmol of the N-Boc protected precursor in 5.0 mL of anhydrous dichloromethane (DCM). Chill the reaction flask to 0 °C under an inert argon atmosphere. Slowly add 1.0 mL of Trifluoroacetic Acid (TFA) dropwise.
-
Causality: The low temperature is critical; it prevents the highly acidic TFA from cleaving the sensitive spiro-ether (1-oxa) linkage. TFA selectively protonates the carbamate oxygen, driving the elimination of isobutylene gas and carbon dioxide, thereby unmasking the secondary amine.
Step 2: Reaction Monitoring (Self-Validation)
-
Action: Stir the reaction for 2 hours, allowing it to gradually warm to ambient temperature. Remove a 10 µL aliquot, neutralize with triethylamine (Et₃N), and analyze via LC-MS.
-
Causality: The reaction is definitively complete when the precursor mass (
298.16 )[3] is entirely replaced by the product mass ( 200.1 ). Relying on real-time LC-MS prevents premature quenching, which would leave unreacted starting material that severely complicates downstream purification.
Step 3: Isolation and Lyophilization
-
Action: Concentrate the reaction mixture under reduced pressure. Triturate the resulting viscous oil with cold diethyl ether (3 x 10 mL) to precipitate the TFA salt of the target compound. Lyophilize the resulting solid overnight.
-
Causality: Trituration physically extracts non-polar organic impurities and residual TFA. Lyophilization ensures the absolute removal of trace moisture. This is vital because residual water will competitively hydrolyze coupling reagents (e.g., HATU, EDC) in subsequent amide coupling steps, devastating the yield of the final API.
Analytical validation workflow ensuring structural integrity of spirocyclic building blocks.
Application in Drug Discovery: FAAH Inhibition
The 1-oxa-8-azaspiro[4.5]decane scaffold has gained significant traction as a core structural motif for central nervous system (CNS) therapeutics, most notably as Fatty Acid Amide Hydrolase (FAAH) inhibitors[4].
FAAH is an integral membrane enzyme responsible for the degradation of endocannabinoids like anandamide (AEA). Inhibiting FAAH prolongs the endogenous analgesic and anxiolytic effects of anandamide without inducing the psychotropic side effects typically associated with direct Cannabinoid Receptor 1 (CB1) agonists[4].
Mechanistic Advantage of the Spirocycle: When this compound is utilized to build a FAAH inhibitor, the spirocyclic nature provides a rigid, three-dimensional vector that perfectly occupies the hydrophobic, cytosolic-access channel of the FAAH enzyme. The secondary amine at position 8 serves as the ideal attachment point for a urea or carboxamide covalent warhead, while the acetic acid moiety at position 3 can be functionalized with lipophilic biaryl groups to anchor the molecule within the active site.
Mechanism of action for FAAH inhibitors utilizing 3D spirocyclic scaffolds.
References
-
Chemsrc , "CAS#:1356447-07-8 | this compound", Available at: [Link]
-
PubChemLite , "2-{8-[(tert-butoxy)carbonyl]-1-oxa-8-azaspiro[4.5]decan-3-yl}acetic acid (C15H25NO5)", Available at: [Link]
- Google Patents, "US20110230493A1 - 1-OXA-8-Azaspiro [4,5] Decabe-8-Carboxamide Compounds as FAAH Inhibitors", Available at
-
Namiki-s , "Building Blocks Catalogue March 2024 (MDL MFCD34623000)", Available at:[Link]
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- 4. US20110230493A1 - 1-OXA-8-Azaspiro [4,5] Decabe-8-Carboxamide Compounds as FAAH Inhibitors - Google Patents [patents.google.com]
Novel Spirocyclic Scaffolds for G-Protein Coupled Receptor (GPCR) Ligands: A Guide to Design, Synthesis, and Evaluation
An In-Depth Technical Guide for Drug Development Professionals
Abstract
G-Protein Coupled Receptors (GPCRs) represent one of the largest and most important families of drug targets.[1] The pursuit of novel ligands with improved potency, selectivity, and pharmacokinetic profiles is a central theme in medicinal chemistry. Historically, drug discovery has been dominated by flat, aromatic molecules, a paradigm often referred to as "flatland".[2][3] This guide details the strategic shift towards three-dimensional (3D) molecular architectures, focusing on the design, synthesis, and evaluation of novel spirocyclic scaffolds as privileged structures for GPCR ligands.[4] By leveraging conformational restriction and precise vector positioning, spirocycles offer a compelling solution to overcome the limitations of traditional planar scaffolds, leading to compounds with enhanced drug-like properties.[4][5] This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview, from the foundational rationale to detailed, field-proven experimental protocols.
The Strategic Imperative: Escaping "Flatland" in GPCR Drug Discovery
The over-reliance on planar, aromatic systems in drug discovery has led to challenges in achieving target selectivity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The "escape from flatland" is a strategic move towards incorporating more sp³-rich, three-dimensional scaffolds into drug candidates.[2][3] Molecules with greater 3D shape are associated with a higher probability of clinical success.[3][6]
1.1. Advantages of Spirocyclic Scaffolds
Spirocycles, which feature two rings sharing a single atom, are uniquely suited for this new paradigm. Their inherent rigidity and defined three-dimensional geometry offer several key advantages:
-
Enhanced Three-Dimensionality: Spirocycles introduce a high fraction of sp³-hybridized carbons, moving away from the planarity of aromatic rings. This allows for the precise spatial projection of substituents to engage with the complex, three-dimensional binding pockets of GPCRs.[4][7]
-
Improved Physicochemical Properties: The shift from flat aromatic structures to saturated spirocyclic systems generally leads to improved solubility, reduced lipophilicity, and enhanced metabolic stability—all critical parameters for successful drug development.[2][7]
-
Conformational Rigidity: The rigid nature of spirocyclic scaffolds reduces the entropic penalty upon binding to a target protein, which can lead to higher binding affinity. This rigidity also limits the number of available conformations, aiding in structure-based drug design (SBDD).[4][8]
-
Novel Chemical Space: Spirocyclic frameworks represent a relatively underexplored area of chemical space, providing opportunities for novel intellectual property (IP) and the discovery of first-in-class therapeutics.[5][9]
1.2. Spirocycles as Bioisosteric Replacements
A powerful application of spirocycles is their use as bioisosteres for common aromatic and saturated heterocyclic rings.[10][11] For instance, a spiro[3.3]heptane can serve as a non-planar, saturated replacement for a benzene ring, while aza-spiro[3.3]heptane can act as a bioisostere for piperidine.[2][12] This strategy allows medicinal chemists to retain key binding interactions while fundamentally improving the molecule's overall properties.
| Aromatic/Planar Scaffold | Spirocyclic Bioisostere | Key Property Improvements |
| Benzene | Spiro[3.3]heptane | Increased solubility, metabolic stability; reduced planarity. |
| Piperidine | 2-Azaspiro[3.3]heptane | Novel 3D vector space, improved metabolic stability.[2] |
| Piperazine | 2,6-Diazaspiro[3.3]heptane | Rigidified conformation, precise substituent positioning.[9] |
Table 1: Common Bioisosteric Replacements Using Spirocyclic Scaffolds.
Rational Design and Synthesis of Spirocyclic Scaffolds
The successful incorporation of spirocycles into GPCR ligands requires a synergistic approach combining rational design with robust synthetic methodologies.
2.1. Design Principles
The design process begins with an understanding of the target GPCR's binding pocket. Structure-based drug design (SBDD) is invaluable, using X-ray crystallography or cryo-EM structures to model how a spirocyclic core can optimally position key pharmacophoric groups.[4] The defined exit vectors of spirocycles allow for more predictable and controlled exploration of the binding site compared to more flexible linkers.[2]
The logical workflow for designing and developing these ligands is a cyclical process of refinement.
2.2. Key Synthetic Methodologies
The accessibility of diverse spirocyclic building blocks is paramount. Several robust synthetic strategies have been developed, with a focus on modularity to allow for rapid library synthesis.
Synthesis of 2,6-Diazaspiro[3.3]heptanes
This scaffold is a valuable rigid bioisostere for piperazine. A direct and high-yielding method has been developed that is applicable to library synthesis.[13]
Protocol: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane [13]
-
Starting Material: Prepare (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine from readily accessible chloroester 1.
-
Cyclization: To a stirred solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (0.695 mmol, 1 equiv) in tetrahydrofuran (THF, 1.5 mL), add potassium tert-butoxide (t-BuOK) (1.53 mmol, 2.2 equiv, 1.0 M solution in THF).
-
Heating: Heat the reaction mixture at 70 °C in a sealed tube for 90 minutes.
-
Additional Base: Add further t-BuOK (0.7 mmol, 1 equiv, 1.0 M solution in THF) and continue heating for an additional 60 minutes.
-
Workup: Allow the reaction to cool to ambient temperature. Filter the mixture to remove potassium chloride (KCl) and evaporate the solvents under reduced pressure to yield the crude product.
-
Purification: Purify the residue by column chromatography to obtain the desired 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane.
Gold(I)-Catalyzed Synthesis of Oxa- and Aza-Spirocycles
Recent advances include a gold(I)-catalyzed cycloisomerization of aliphatic 1-bromoalkynes, which provides a mild and efficient route to diverse oxa- and aza-spirocyclic frameworks.[14][15] This method is notable for its functional group compatibility.
Conceptual Workflow: Gold(I)-Catalyzed Spirocyclization [15]
-
Substrate Synthesis: Synthesize a suitable precursor containing a tethered nucleophile (e.g., an alcohol or amine) and a 1-bromoalkyne moiety. The tether length and substitution pattern will dictate the resulting spirocycle's ring sizes.
-
Catalysis: Treat the substrate with a catalytic amount of a gold(I) complex (e.g., [Au(I)Cl(L)]) in an appropriate solvent.
-
Cycloisomerization: The gold(I) catalyst activates the alkyne, facilitating an intramolecular attack by the tethered nucleophile. This forms the spirocyclic core and results in a product containing a C(sp²)-Br bond.
-
Derivatization: The C(sp²)-Br bond serves as a versatile synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of diverse substituents.
Bio-functional Evaluation of Spirocyclic Ligands
Once synthesized, novel compounds must be rigorously tested to determine their affinity and functional activity at the target GPCR. This involves a tiered approach, starting with binding assays and progressing to functional assays that measure downstream signaling.
GPCR Signaling Pathways: An Overview
GPCRs transduce extracellular signals by activating intracellular heterotrimeric G proteins, which are composed of α, β, and γ subunits.[16] The Gα subunit, of which there are several families, dictates the primary downstream signaling cascade.[16][17]
-
Gαs: Stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP).[18]
-
Gαi/o: Inhibits adenylyl cyclase, leading to a decrease in cAMP.[18]
-
Gαq/11: Activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃) and diacylglycerol (DAG), which results in an increase in intracellular calcium ([Ca²⁺]i).[19][20]
Radioligand Binding Assays
Binding assays are the first step to quantify the affinity of a compound for its target receptor.[21] Competitive binding assays are commonly used to determine the inhibitory constant (Ki) of a test compound.
Protocol: Competitive Radioligand Binding Assay [21]
-
Membrane Preparation: Prepare cell membranes from a cell line stably or transiently expressing the GPCR of interest.
-
Assay Buffer: Prepare an appropriate assay buffer containing protease inhibitors.
-
Reaction Mixture: In a 96-well plate, combine:
-
A fixed concentration of a suitable radioligand (e.g., ³H-labeled antagonist).
-
Varying concentrations of the unlabeled spirocyclic test compound (competitor).
-
A fixed amount of the receptor-containing membranes.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates bound from free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Functional Assays: Measuring Second Messengers
Functional assays determine whether a ligand is an agonist, antagonist, or inverse agonist by measuring the downstream cellular response.[22]
3.3.1. cAMP Assay (for Gs and Gi-coupled receptors)
cAMP levels can be measured using various techniques, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[20]
Protocol: TR-FRET cAMP Assay [20]
-
Cell Culture: Plate cells expressing the target GPCR into a 384-well assay plate and incubate overnight.
-
Compound Addition (Agonist Mode): Add varying concentrations of the spirocyclic test compound to the cells.
-
Compound Addition (Antagonist Mode): Pre-incubate the cells with varying concentrations of the test compound before adding a fixed, known concentration (e.g., EC₈₀) of a reference agonist.
-
Stimulation: For Gi-coupled receptors, a stimulant like forskolin is often used to elevate basal cAMP levels, allowing for the measurement of inhibition.[18]
-
Incubation: Incubate the plate at room temperature for the recommended time (e.g., 30-60 minutes).
-
Lysis and Detection: Add the lysis buffer containing the TR-FRET detection reagents (e.g., a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog).
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on a TR-FRET compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the ratio of the two emission signals and plot it against the log concentration of the test compound. For agonists, determine the EC₅₀ and Emax. For antagonists, determine the IC₅₀.
3.3.2. Calcium Flux Assay (for Gq-coupled receptors)
This assay measures the transient increase in intracellular calcium following receptor activation.[23]
Protocol: Fluorescent Calcium Flux Assay [20][23]
-
Cell Culture: Plate cells expressing the target GPCR into a black-walled, clear-bottom 384-well plate and incubate overnight.
-
Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-8 or Fura-2) loading buffer to each well. Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare a separate plate with varying concentrations of the test compound.
-
Measurement: Place the cell plate into a fluorescence kinetic plate reader (e.g., a FLIPR or FDSS).
-
Data Acquisition: Begin reading the baseline fluorescence of the cell plate. After a short period (e.g., 10-20 seconds), the instrument will automatically add the compounds from the compound plate and continue to read the fluorescence intensity over time (e.g., 2-3 minutes).
-
Data Analysis: The agonist response is quantified by the peak fluorescence signal change from baseline. Plot the response against the log concentration of the test compound to determine the EC₅₀ and Emax.
Case Studies and Future Outlook
The application of spirocyclic scaffolds has already yielded promising results in clinical and preclinical development.
-
CGRP Antagonists for Migraine: A calcitonin gene-related peptide (CGRP) antagonist incorporating a spirocycle successfully completed Phase 2 clinical trials for migraine treatment. The spirocycle was introduced to address a metabolic liability in a non-spirocyclic predecessor.[4]
-
5-HT₂C Receptor Agonists: A series of spiro[chromene-2,4′-piperidine]s were identified as potent and selective 5-HT₂C receptor partial agonists with a Gq-biased signaling profile, demonstrating the potential for spirocycles to fine-tune functional selectivity.[24]
-
Androgen Receptor (AR) Antagonists: Employing scaffold hopping and structure-based design, novel AR antagonists featuring a spirocyclic core have been developed for applications in oncology.[25]
The future of drug discovery will see an even greater emphasis on molecules that can navigate the complexities of 3D biological space.[26] The continued development of novel synthetic routes to access an even wider diversity of spirocyclic systems will be crucial.[5][14] As our understanding of GPCR structure and biased signaling deepens, the ability of spirocyclic scaffolds to provide rigid, precisely-oriented presentations of pharmacophores will make them an increasingly indispensable tool in the medicinal chemist's arsenal.
References
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Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate. Available at: [Link]
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G-Proteins (GPCRs) - Structure - Function. TeachMePhysiology. (2024). Available at: [Link]
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GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. Available at: [Link]
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Development of Synthetic Routes for Preparation of 2,6-Disubstituted Spiro[3.3]heptanes. Semantic Scholar. Available at: [Link]
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G-Protein coupled receptors: structure and function in drug discovery. RSC Publishing. Available at: [Link]
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Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. ResearchGate. (2025). Available at: [Link]
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GPCR Assay Services. ION Biosciences. Available at: [Link]
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Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Semantic Scholar. Available at: [Link]
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A stereochemical journey around spirocyclic glutamic acid analogs. PMC - NIH. Available at: [Link]
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G Protein-Coupled Receptor (GPCR). Dhemaji College. Available at: [Link]
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Structure, Function, Pharmacology, and Therapeutic Potential of the G Protein, Gα/q,11. MDPI. Available at: [Link]
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Unlocking the Potential of Spirocycles in Medicinal Chemistry. Oreate AI Blog. (2026). Available at: [Link]
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Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. (2025). Available at: [Link]
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On The Origins of Three-Dimensionality in Drug-Like Molecules. PMC - NIH. Available at: [Link]
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Functional Assays. Gifford Bioscience. Available at: [Link]
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The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online. (2016). Available at: [Link]
- Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. Books. (2015).
-
Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. (2024). Available at: [Link]
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The utilization of spirocyclic scaffolds in novel drug discovery | Request PDF. ResearchGate. Available at: [Link]
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Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. PMC - NIH. Available at: [Link]
-
Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors. STAR Protocols. (2023). Available at: [Link]
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Cell-based Assays for GPCR Activity. Biocompare. (2013). Available at: [Link]
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Approach to Heterospirocycles for Medicinal Chemistry. PMC - NIH. Available at: [Link]
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Bioisosteric Replacement Strategies. SpiroChem. Available at: [Link]
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Evaluation of 3-Dimensionality in Approved and Experimental Drug Space. PMC - NIH. Available at: [Link]
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Three-Dimensional in Vitro Cell Culture Models in Drug Discovery and Drug Repositioning. Frontiers. (2018). Available at: [Link]
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Use of 3D Models in Drug Development and Precision Medicine: Advances and Outlook. Frontiers Research Topic. Available at: [Link]
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Evaluating functional ligand-GPCR interactions in cell-based assays. PMC - NIH. Available at: [Link]
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GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available at: [Link]
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Spirocycles as Bioisosteres for Aromatic Fragments. Chemspace. (2021). Available at: [Link]
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Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. PMC - NIH. Available at: [Link]
-
The use of spirocyclic scaffolds in drug discovery. CORE. (2014). Available at: [Link]
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(PDF) Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. ResearchGate. (2025). Available at: [Link]
-
Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery. White Rose Research Online. Available at: [Link]
-
Synthesis and structure-affinity relationships of spirocyclic σ1 receptor ligands with tetrahydropyran scaffold. PubMed. (2025). Available at: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. (2023). Available at: [Link]
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Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - NIH. Available at: [Link]
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Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF. ResearchGate. Available at: [Link]
-
Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization | Request PDF. ResearchGate. Available at: [Link]
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SAR studies that resulted in the discovery of CGRP antagonists. ResearchGate. Available at: [Link]
-
Exploring G Protein-Coupled Receptors (GPCRs) Ligand Space via Cheminformatics Approaches: Impact on Rational Drug Design. Frontiers. Available at: [Link]
-
Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. PMC - NIH. Available at: [Link]
-
Discovery of novel spirocyclic derivates as potent androgen receptor antagonists. PubMed. (2025). Available at: [Link]
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A Tale of Two Isomers: An In-depth Technical Guide to 1-oxa-8-azaspiro[4.5]decane and 2-oxa-8-azaspiro[4.5]decane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Allure of the Spirocyclic Scaffold
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is perpetual. Among these, spirocyclic systems—bicyclic compounds with a single shared atom—have garnered significant attention. Their inherent three-dimensionality and conformational rigidity offer a compelling strategy to escape the "flatland" of traditional aromatic scaffolds, often leading to improved target selectivity, metabolic stability, and oral bioavailability. This guide delves into the nuanced differences between two closely related yet distinct spirocyclic isomers: 1-oxa-8-azaspiro[4.5]decane and 2-oxa-8-azaspiro[4.5]decane. By examining their structure, synthesis, and spectroscopic properties, we aim to provide a comprehensive resource for researchers looking to leverage these scaffolds in drug discovery.
Structural and Physicochemical Properties: A Game of Positions
The core difference between 1-oxa-8-azaspiro[4.5]decane and 2-oxa-8-azaspiro[4.5]decane lies in the placement of the oxygen atom within the spirocyclic framework. In the 1-oxa isomer, the oxygen is part of the five-membered tetrahydrofuran ring, while in the 2-oxa isomer, it resides in the six-membered tetrahydropyran ring. This seemingly subtle distinction has profound implications for the molecule's overall shape, polarity, and reactivity.
Figure 1: Chemical structures of 1-oxa-8-azaspiro[4.5]decane and 2-oxa-8-azaspiro[4.5]decane.
The positioning of the heteroatoms influences the molecule's dipole moment and hydrogen bonding capabilities. The nitrogen atom in the piperidine ring of both isomers acts as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor. The ether oxygen in both isomers also functions as a hydrogen bond acceptor. The relative orientation of these functional groups, dictated by the spirocyclic core, will determine the vectoral properties of the molecule and its potential interactions with biological targets.
| Property | 1-oxa-8-azaspiro[4.5]decane | 2-oxa-8-azaspiro[4.5]decane |
| Molecular Formula | C₈H₁₅NO | C₈H₁₅NO |
| Molecular Weight | 141.21 g/mol | 141.21 g/mol |
| Topological Polar Surface Area | 21.26 Ų | 21.26 Ų |
| Predicted logP | 0.7765 | 0.7765 |
| Hydrogen Bond Donors | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 |
| CAS Number | 176-92-1 | 176-69-2 |
Table 1: Comparison of Computed Physicochemical Properties.[1][2]
While many computed properties appear identical, the subtle differences in their three-dimensional shape and electronic distribution are critical. The tetrahydrofuran ring in the 1-oxa isomer is nearly planar, whereas the tetrahydropyran ring in the 2-oxa isomer adopts a more flexible chair or boat conformation. This can influence the presentation of substituents and the overall rigidity of the scaffold.
Synthesis of the Core Scaffolds: Building the Spirocyclic Framework
The synthetic routes to these isomers differ based on the ring system being constructed around the spiro-center.
Synthesis of 1-oxa-8-azaspiro[4.5]decane
The synthesis of the 1-oxa-8-azaspiro[4.5]decane scaffold often involves the construction of the tetrahydrofuran ring onto a pre-existing piperidine derivative. A common strategy involves the use of a protected 4-piperidone as a starting material.
Figure 2: General synthetic workflow for 1-oxa-8-azaspiro[4.5]decane.
Exemplary Protocol: Synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives
-
Step 1: Introduction of the side chain. React N-benzyl-4-piperidone with a suitable reagent to introduce a two-carbon chain at the 4-position, which will ultimately form the tetrahydrofuran ring. This can be achieved through various methods, such as a Reformatsky reaction with an alpha-halo ester followed by reduction, or by reaction with an organometallic reagent containing a protected hydroxyl group.
-
Step 2: Cyclization. The resulting alcohol is then cyclized to form the tetrahydrofuran ring. This is typically an acid-catalyzed intramolecular etherification.
-
Step 3: Deprotection. The protecting group on the nitrogen is removed to yield the final 1-oxa-8-azaspiro[4.5]decane scaffold, which can then be further functionalized.
Synthesis of 2-oxa-8-azaspiro[4.5]decane
A convenient synthesis for the 2-oxa-8-azaspiro[4.5]decane scaffold has been developed from commercially available reagents.[4] This method builds the piperidine ring onto a tetrahydropyran precursor.
Figure 3: Synthetic workflow for 2-oxa-8-azaspiro[4.5]decane.[4]
Conceptual Protocol: Synthesis of 2-oxa-8-azaspiro[4.5]decane
Based on the reported starting materials, a plausible synthetic protocol is as follows:[4]
-
Step 1: Alkylation. Tetrahydropyran-4-carbonitrile is deprotonated at the alpha-position with a strong base, such as lithium diisopropylamide (LDA), and then alkylated with 1-bromo-2-fluoroethane. The fluorine atom serves as a leaving group in the subsequent cyclization step.
-
Step 2: Reductive Cyclization. The nitrile group is then reduced to a primary amine. This can be achieved using a reducing agent like lithium aluminum hydride (LiAlH₄). The resulting primary amine undergoes an intramolecular nucleophilic substitution with the fluoroethane moiety to form the piperidine ring, yielding the 2-oxa-8-azaspiro[4.5]decane scaffold.
Spectroscopic Characterization: Unmasking the Isomers
The distinct structural features of the two isomers give rise to unique spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In the ¹H NMR spectrum, the chemical shifts of the protons adjacent to the oxygen and nitrogen atoms will be the most informative. For 1-oxa-8-azaspiro[4.5]decane, the protons on the tetrahydrofuran ring will exhibit chemical shifts and coupling constants characteristic of a five-membered ether. For the 2-oxa isomer, the protons on the tetrahydropyran ring will show patterns typical for a six-membered ether, likely with distinct axial and equatorial signals due to the chair conformation.
-
¹³C NMR: The ¹³C NMR spectra will also show clear differences. The spiro carbon will have a unique chemical shift in each isomer. The carbons directly bonded to the oxygen atom will be significantly downfield. In the 1-oxa isomer, these will be carbons within the five-membered ring, while in the 2-oxa isomer, they will be part of the six-membered ring. This difference in ring size and strain will influence their precise chemical shifts.
Infrared (IR) Spectroscopy
The most diagnostic feature in the IR spectra of both compounds will be the C-O-C stretching vibration of the ether linkage, typically found in the 1250-1000 cm⁻¹ region. The exact position and shape of this band may differ slightly between the two isomers due to the different ring sizes. Both isomers will also exhibit N-H stretching and bending vibrations characteristic of a secondary amine.
Mass Spectrometry (MS)
Under electron ionization, the fragmentation patterns of these isomers will likely be dominated by cleavage of the rings. Alpha-cleavage adjacent to the nitrogen atom is a common fragmentation pathway for amines, leading to the loss of an ethyl group from the piperidine ring. Cleavage of the ether ring will also occur, and the specific fragmentation pathways will be influenced by the stability of the resulting carbocations and radical cations, which will differ between the two isomers.
Applications in Drug Discovery: Leveraging Isomeric Differences
The choice between these two scaffolds can have a significant impact on the pharmacological profile of a drug candidate.
-
1-oxa-8-azaspiro[4.5]decane: This scaffold has been successfully employed in the development of potent and selective ligands for central nervous system targets.
-
M1 Muscarinic Agonists: Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[3] The rigid tetrahydrofuran ring helps to orient substituents in a manner that promotes selective binding to the M1 receptor.
-
Sigma-1 Receptor Ligands: This scaffold has also been used to develop selective ligands for the sigma-1 receptor, a target for various neurological and psychiatric disorders.[5] The spirocyclic nature of the molecule is crucial for achieving high affinity and selectivity.
-
-
2-oxa-8-azaspiro[4.5]decane: While less explored in the published literature, the 2-oxa-8-azaspiro[4.5]decane scaffold holds significant potential as a versatile building block in drug discovery. Its commercial availability as a hydrochloride salt suggests its utility in library synthesis and lead optimization campaigns.[2] The conformational flexibility of the tetrahydropyran ring, compared to the tetrahydrofuran ring in the 1-oxa isomer, may offer advantages in accessing different binding pockets or improving pharmacokinetic properties.
Conclusion
The seemingly minor positional difference of the oxygen atom in 1-oxa-8-azaspiro[4.5]decane and 2-oxa-8-azaspiro[4.5]decane leads to distinct three-dimensional structures, synthetic accessibility, and potential applications in drug discovery. While the 1-oxa isomer has a more established track record in medicinal chemistry, the 2-oxa isomer represents an under-explored yet promising scaffold. This guide provides a foundational understanding of these two important isomers, empowering researchers to make informed decisions in the design and synthesis of next-generation therapeutics.
References
-
Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]
-
PubChem. (n.d.). 1-Oxa-8-azaspiro[4.5]decane. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
-
PubChem. (n.d.). 2-Oxa-8-azaspiro(4.5)decane. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]
-
Korotaev, V. Y., et al. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Russian Chemical Bulletin, 69(10), 2017-2019. [Link]
-
Tsukamoto, S., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists. Chemical & Pharmaceutical Bulletin, 43(9), 1531-1538. [Link]
-
Alonso, D., Font, J., & Ortuño, R. M. (1993). 13C NMR assignments of 1-oxaspiro[4.5]decan-2-ones and 1-oxaspiro[4.5]decanes. Magnetic Resonance in Chemistry, 31(7), 608-609. [Link]
-
Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]
-
Pardali, V., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. [Link]
-
Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. [Link]
Sources
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- 3. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid from N-Boc-4-piperidone: A Scalable Organometallic and Hydroboration Strategy
Document Type: Technical Application Note & Protocol Guide Target Audience: Synthetic Chemists, Process Development Scientists, and Drug Discovery Professionals
Executive Summary & Strategic Rationale
The 1-oxa-8-azaspiro[4.5]decane ring system is a privileged spirocyclic scaffold frequently utilized in the design of central nervous system (CNS) therapeutics, including M1 muscarinic agonists and highly selective
This application note details a robust, four-step synthetic pipeline to generate 2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid starting from the commercially available N-Boc-4-piperidone . Rather than relying on low-yielding epoxide openings or multi-step alkylations, this protocol leverages a highly efficient Palladium-catalyzed [3+2] trimethylenemethane (TMM) cycloaddition to rapidly assemble the spirocyclic core. Subsequent regioselective hydroboration, one-carbon nitrile homologation, and a one-pot global deprotection/hydrolysis yield the target compound with high atom economy and reliable scalability.
Mechanistic Causality & Workflow Design
Every step in this protocol is designed as a self-validating system, ensuring that intermediate transformations can be unambiguously confirmed via standard analytical techniques (LC-MS,
-
Step 1: Pd-Catalyzed [3+2] Cycloaddition: The use of 2-(acetoxymethyl)allyltrimethylsilane (a TMM precursor) with a Pd(0) catalyst generates a zwitterionic intermediate. The nucleophilic carbon attacks the electrophilic ketone of N-Boc-4-piperidone, followed by alkoxide trapping of the
-allyl palladium complex. This directly constructs the 5-membered tetrahydrofuran (THF) ring with an exocyclic double bond perfectly positioned for functionalization. -
Step 2: Regioselective Hydroboration-Oxidation: The bulky spirocyclic framework dictates the facial approach of the borane reagent. Anti-Markovnikov addition to the exocyclic alkene exclusively yields the primary alcohol, establishing the C3 stereocenter (as a racemate).
-
Step 3: Nitrile Homologation: Conversion of the primary alcohol to a mesylate creates an excellent leaving group. The use of polar aprotic solvent (DMSO) strips the hydration shell from the cyanide anion, maximizing its nucleophilicity for a clean S
2 displacement. -
Step 4: One-Pot Acidic Hydrolysis: Refluxing the intermediate in 6M aqueous HCl achieves two orthogonal transformations simultaneously: the hydrolysis of the nitrile to the carboxylic acid via a primary amide intermediate, and the cleavage of the acid-labile tert-butyl carbamate (Boc) group, yielding the final product as a highly crystalline hydrochloride salt.
Figure 1: Four-step synthesis of this compound.
Step-by-Step Experimental Protocols
Step 1: Synthesis of tert-Butyl 3-methylene-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
-
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve N-Boc-4-piperidone (10.0 g, 50.2 mmol) in anhydrous toluene (150 mL).
-
Catalyst Addition: Add Palladium(II) acetate (0.56 g, 2.5 mmol, 5 mol%) and triphenylphosphine (1.31 g, 5.0 mmol, 10 mol%). Stir for 10 minutes until a homogeneous yellow/orange solution forms.
-
Cycloaddition: Dropwise, add 2-(acetoxymethyl)allyltrimethylsilane (14.0 g, 75.3 mmol, 1.5 eq).
-
Reaction: Heat the mixture to 80 °C and stir for 12 hours.
-
In-Process Control (IPC): TLC (Hexanes:EtOAc 4:1) should indicate complete consumption of the ketone (stains heavily with KMnO
). -
Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black, and concentrate under reduced pressure. Purify via flash column chromatography (SiO
, 0-15% EtOAc in Hexanes) to yield a colorless oil.
Step 2: Synthesis of tert-Butyl 3-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
-
Hydroboration: Dissolve the Step 1 intermediate (10.0 g, 39.5 mmol) in anhydrous THF (100 mL) and cool to 0 °C under argon.
-
Borane Addition: Slowly add Borane-THF complex (1.0 M in THF, 59.3 mL, 59.3 mmol, 1.5 eq) via syringe. Allow the reaction to warm to room temperature and stir for 4 hours.
-
Oxidation: Cool the reaction back to 0 °C. Carefully add 3M aqueous NaOH (30 mL), followed by the dropwise addition of 30% aqueous H
O (30 mL). Caution: Highly exothermic with potential gas evolution. -
Reaction: Stir vigorously at room temperature for 2 hours.
-
IPC:
H NMR of a mini-workup aliquot must show the complete disappearance of the exocyclic alkene protons ( ~4.8–5.0 ppm). -
Workup: Dilute with water (100 mL) and extract with EtOAc (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate to yield the primary alcohol as a viscous oil.
Step 3: Synthesis of tert-Butyl 3-(cyanomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
-
Mesylation: Dissolve the Step 2 alcohol (9.5 g, 35.0 mmol) and triethylamine (9.8 mL, 70.0 mmol, 2.0 eq) in anhydrous DCM (100 mL) at 0 °C. Add methanesulfonyl chloride (MsCl) (3.3 mL, 42.0 mmol, 1.2 eq) dropwise. Stir for 1 hour at 0 °C.
-
Mesylate Workup: Quench with saturated aqueous NaHCO
, extract with DCM, dry over Na SO , and concentrate. Use the crude mesylate immediately. -
Cyanation: Dissolve the crude mesylate in anhydrous DMSO (80 mL). Add Sodium Cyanide (NaCN) (3.4 g, 70.0 mmol, 2.0 eq). Caution: Highly toxic. Perform in a well-ventilated fume hood.
-
Reaction: Heat the mixture to 80 °C for 8 hours.
-
IPC: IR spectroscopy of the crude mixture should show a distinct, sharp nitrile stretch at ~2250 cm
. -
Workup: Cool to room temperature, dilute heavily with water (300 mL), and extract with EtOAc (3 × 150 mL). Wash the organic layer with water (3 × 100 mL) to remove DMSO, dry, and concentrate. Purify via flash chromatography (SiO
, 10-30% EtOAc in Hexanes).
Step 4: Synthesis of this compound Hydrochloride
-
Hydrolysis & Deprotection: Suspend the Step 3 nitrile (7.0 g, 25.0 mmol) in 6M aqueous HCl (75 mL).
-
Reaction: Equip the flask with a reflux condenser and heat to 100 °C (reflux) for 12 hours. The suspension will gradually become a homogeneous solution as the Boc group is cleaved and the nitrile hydrolyzes.
-
IPC: LC-MS should show the complete disappearance of the starting material (m/z 281) and the appearance of the target product mass (m/z 200 for the free base
). -
Workup: Cool to room temperature. Wash the aqueous layer with diethyl ether (2 × 50 mL) to remove tert-butyl alcohol and non-polar impurities.
-
Isolation: Lyophilize (freeze-dry) the aqueous layer to afford the target compound as a highly pure, white crystalline hydrochloride salt.
Quantitative Process Metrics
The following table summarizes the expected quantitative data for this synthetic route when executed at a 10-gram starting scale.
| Step | Transformation | Key Reagents | Temp / Time | Isolated Yield | Purity (HPLC) |
| 1 | [3+2] TMM Cycloaddition | Pd(OAc) | 80 °C / 12 h | 82% | >95% |
| 2 | Hydroboration-Oxidation | BH | 0 °C | 88% | >95% |
| 3 | Mesylation & Cyanation | MsCl, Et | 0 °C | 75% | >92% |
| 4 | Hydrolysis & Deprotection | 6M HCl (aq) | 100 °C / 12 h | 92% | >98% |
| Overall | Linear Synthesis | - | - | ~50% | >98% |
References
-
Trost, B. M., & King, S. A. (1990). Palladium-Catalyzed Cycloadditions of Trimethylenemethane to Ketones. Journal of the American Chemical Society, 112(1), 408-422. URL:[Link]
-
Tsukamoto, S., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists. Chemical and Pharmaceutical Bulletin, 43(5), 842-852. URL:[Link]
-
Kohrt, J. T., et al. (2021). Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. Organic Process Research & Development, 26(3), 582-592. URL:[Link]
Application Note: Strategic Amide Coupling of 2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid
Strategic Overview
The molecule 2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid represents a high-value spirocyclic scaffold, increasingly utilized in medicinal chemistry (e.g., PROTAC linkers, GPCR ligands) to improve physicochemical properties like
However, this molecule presents a specific "Janus" reactivity challenge: it contains both a secondary amine (position 8 on the piperidine ring) and a carboxylic acid (the acetic acid tail).
The Critical "Self-Coupling" Risk
If this molecule is subjected to standard coupling conditions (e.g., EDC, HATU) without orthogonal protection, the secondary amine of one molecule will react with the activated carboxylate of another. This leads to rapid oligomerization (forming linear poly-amides) or head-to-tail cyclization , destroying the yield of the desired product.
This protocol is designed to navigate three specific scenarios:
-
Scenario A (Standard): You have the N-protected form (e.g., N-Boc) and wish to couple the acid tail to an external amine.
-
Scenario B (Raw Material): You have the unprotected HCl salt and need to perform an amide coupling at the acid tail.
-
Scenario C (The Inverse): You wish to couple the amine center to an external acid.
Pre-Reaction Checklist & Decision Matrix
Before initializing the reaction, verify the state of your starting material (SM) using the table below.
| Parameter | Check | Implication |
| Protection Status | Is N8 Boc/Fmoc protected? | Yes: Proceed to Protocol 1 .No: Proceed to Protocol 2 (In-situ protection). |
| Salt Form | Free Base or HCl Salt? | HCl Salt: Requires 3.0–4.0 eq. of base (DIPEA) to neutralize and activate.Free Base: Requires only 1.2–2.0 eq. base. |
| Target Amine | Sterically hindered? | Yes: Use HATU (Protocol 1A).No: Use T3P (Protocol 1B) for cleaner workup. |
| Solubility | Dissolves in DCM? | Spiro salts often require DMF or DMAc . Protected forms usually dissolve in DCM or THF . |
Workflow Visualization
The following decision tree illustrates the critical path for handling this spirocyclic scaffold.
Figure 1: Decision logic for coupling spirocyclic amino acids. Note the critical protection step for unprotected starting materials.
Experimental Protocols
Protocol 1: Coupling of N-Protected Scaffold (Standard)
Applicability: Use this when your scaffold is already N-Boc or N-Cbz protected. Reagent Choice:
-
Method A (HATU): Best for difficult couplings or unreactive amines (anilines, electron-deficient amines).
-
Method B (T3P): Best for scale-up (>1g) and easy purification (water-soluble byproducts).
Method A: HATU Activation (High Potency)
-
Preparation: Dissolve N-Boc-Spiro-Acid (1.0 eq) in anhydrous DMF (0.1 M concentration). Note: DCM can be used if solubility permits, but DMF is superior for spirocycles.
-
Base Addition: Add DIPEA (3.0 eq).[1] Stir for 2 minutes.
-
Activation: Add HATU (1.1 eq) in one portion. The solution should turn yellow/orange. Stir at Room Temperature (RT) for 15–30 minutes to form the O-At active ester.
-
Coupling: Add the Amine Partner (1.1 – 1.2 eq).
-
Reaction: Stir at RT for 2–16 hours. Monitor by LCMS (Look for M+H of product; disappearance of activated ester).
-
Workup: Dilute with EtOAc. Wash sequentially with:
-
10% Citric Acid (removes excess DIPEA/HATU byproducts).
-
Sat. NaHCO₃ (removes unreacted acid).
-
Brine.
-
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Method B: T3P (Propylphosphonic Anhydride) (Green/Scalable)
-
Preparation: Dissolve N-Boc-Spiro-Acid (1.0 eq) and Amine Partner (1.1 eq) in EtOAc or 2-MeTHF (0.1 – 0.2 M). Note: T3P works exceptionally well in EtOAc.
-
Base: Add Pyridine (3.0 – 4.0 eq) or DIPEA (3.0 eq). Cool to 0°C.[1]
-
Coupling: Add T3P (50% w/w solution in EtOAc/DMF, 1.5 eq) dropwise.
-
Reaction: Allow to warm to RT and stir for 12 hours.
-
Workup: The beauty of T3P is the workup. Wash the organic layer with water, then 0.5M HCl, then NaHCO₃. T3P byproducts are water-soluble.[2]
Protocol 2: Handling the Unprotected Amino Acid (In-Situ Protection)
Applicability: You have the raw HCl salt of this compound and want to couple the acid tail without isolating a protected intermediate.
Concept: We perform a "One-Pot" Boc-protection followed by amide coupling.
-
Dissolution: Suspend the Spiro-Acid HCl salt (1.0 eq) in DMF or Dioxane/Water (1:1) .
-
Protection: Add DIPEA (3.0 eq) followed by Boc₂O (1.1 eq). Stir at RT for 2–4 hours.
-
Checkpoint: Verify complete conversion to N-Boc-Acid by LCMS (M+H = MW + 100).
-
-
Solvent Swap (If aqueous used): If water was used, acidify to pH 3 with citric acid, extract into EtOAc, dry, and concentrate. If DMF was used, proceed directly.
-
Coupling: Redissolve the crude N-Boc intermediate in DMF. Proceed immediately with Protocol 1, Method A (HATU) .
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / Oligomers | N8 amine was not fully protected. | Ensure starting material is >98% pure N-Boc. If using Protocol 2, ensure Protection is 100% complete before adding HATU. |
| Poor Solubility | Spiro scaffold is rigid and polar. | Switch solvent to DMAc (Dimethylacetamide) or NMP . Heat reaction to 40°C. |
| No Reaction (Amine Partner) | Amine partner is non-nucleophilic (e.g., electron-deficient aniline). | Switch to Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) to generate the acid chloride in situ (requires N-protection). |
| Emulsion during Workup | Amphiphilic nature of spiro-amide. | Use DCM/IPA (3:1) for extraction instead of EtOAc. Add solid NaCl to break emulsion. |
References
-
Dunetz, J. R., et al. (2011).[3] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.
-
Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Scaffolds in Medicinal Chemistry." Chemical Reviews. (Context on spiro-piperidine properties).
-
Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents." (Reference for HATU/T3P comparative performance).
Sources
Using 2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid as a PROTAC linker
An In-Depth Technical Guide to the Application of 2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic Acid as a Novel Spirocyclic Linker for PROTAC® Development
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] A PROTAC molecule is a heterobifunctional entity composed of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[3] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[1][3] This guide provides a comprehensive overview of the application of this compound, a novel spirocyclic scaffold, as a rigid and conformationally constrained linker in PROTAC design. We will delve into the rationale for its use, detailed protocols for its conjugation, and methods for the characterization of the resulting PROTACs.
Introduction: The Central Role of the Linker in PROTAC Design
The linker in a PROTAC molecule is not merely a spacer but an active component that dictates the spatial orientation of the POI and the E3 ligase.[3] Its length, rigidity, and chemical composition are pivotal for the formation of a stable and productive ternary complex, which is a prerequisite for efficient ubiquitination and subsequent degradation of the POI.[3][4] Linkers are broadly classified as flexible (e.g., alkyl or PEG chains) or rigid (e.g., aromatic or cyclic structures).[5] While flexible linkers offer conformational freedom, rigid linkers can pre-organize the PROTAC molecule into a bioactive conformation, potentially enhancing selectivity and improving pharmacokinetic properties.[5][6]
The spirocyclic core of this compound offers a unique three-dimensional and rigid geometry.[5] This conformational restriction can be advantageous in PROTAC design by reducing the entropic penalty associated with ternary complex formation and potentially leading to more potent and selective degraders.
The PROTAC-Mediated Protein Degradation Pathway
The mechanism of action of PROTACs involves the recruitment of the cellular ubiquitin-proteasome system (UPS) to degrade a target protein.[2]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Properties of this compound
While specific experimental data for this molecule as a PROTAC linker is not yet available, its structural features allow for informed predictions of its properties and utility.
| Property | Value/Description | Reference |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C11H19NO3 | N/A |
| Molecular Weight | 213.27 g/mol | N/A |
| Key Structural Features | Spirocyclic core, secondary amine, carboxylic acid | N/A |
| Predicted Advantages | Conformational rigidity, defined 3D geometry, potential for improved cell permeability and metabolic stability. | [5][6] |
Experimental Protocols
The following protocols provide a generalized workflow for the synthesis of a PROTAC using this compound as the linker. This typically involves a stepwise conjugation, first attaching the linker to the E3 ligase ligand, followed by conjugation to the POI ligand (warhead).
General Workflow for PROTAC Synthesis
Caption: A generalized workflow for the synthesis of a PROTAC molecule.
Protocol for Conjugation of the Linker to an Amine-Containing E3 Ligase Ligand
This protocol describes the formation of an amide bond between the carboxylic acid of the linker and an amine group on a common E3 ligase ligand, such as a derivative of lenalidomide (for CRBN) or a VHL ligand.[7][8][9]
Materials:
-
This compound (1.0 eq)
-
Amine-functionalized E3 ligase ligand (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
To the stirred solution, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the amine-functionalized E3 ligase ligand (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the E3 ligase ligand solution to the activated linker solution.
-
Allow the reaction to stir at room temperature and monitor its progress by LC-MS until the starting materials are consumed (typically 4-12 hours).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC to obtain the linker-E3 ligase conjugate.[10]
Protocol for Conjugation of the Linker-E3 Ligase Conjugate to the POI Ligand (Warhead)
This protocol outlines the coupling of the secondary amine on the spirocyclic linker of the purified intermediate to a POI ligand that has been functionalized with a suitable leaving group (e.g., a carboxylic acid for amide bond formation).
Materials:
-
Linker-E3 Ligase Conjugate (1.0 eq)
-
Carboxylic acid-functionalized POI ligand (Warhead-COOH) (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the Warhead-COOH (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the stirred solution and stir at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Add a solution of the Linker-E3 Ligase Conjugate (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Monitor the reaction progress by LC-MS until completion (typically 4-18 hours).
-
Perform an aqueous work-up as described in section 4.2.
-
Purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by LC-MS and NMR spectroscopy to confirm its identity and purity.[10]
Characterization and Evaluation of the Final PROTAC
The efficacy of a newly synthesized PROTAC must be rigorously evaluated through a series of biochemical and cellular assays.
Biochemical Assays: Ternary Complex Formation
The formation of a stable ternary complex is crucial for PROTAC activity.[4] Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be employed to characterize the binding affinities and kinetics of the PROTAC to its target proteins and the stability of the ternary complex.[4][11]
Caption: Key assays for characterizing ternary complex formation.
Cellular Assays: Protein Degradation
The ultimate measure of a PROTAC's success is its ability to induce the degradation of the target protein in a cellular context.
Key Cellular Assays:
| Assay | Description | Purpose |
| Western Blot | A semi-quantitative immunoassay to detect the levels of the POI in cell lysates after treatment with the PROTAC. | To determine the concentration- and time-dependent degradation of the POI. |
| In-Cell Western / High-Content Imaging | Quantitative immunofluorescence-based methods to measure protein levels in fixed cells. | To determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. |
| Mass Spectrometry-based Proteomics | Unbiased and quantitative analysis of the entire proteome to assess the selectivity of the PROTAC. | To identify any off-target degradation effects. |
Protocol for Western Blot Analysis of POI Degradation:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the extent of POI degradation relative to the vehicle control.
Conclusion and Future Perspectives
The rational design of PROTAC linkers is a critical aspect of developing effective and selective protein degraders. This compound represents a promising, yet underexplored, scaffold for the construction of rigid and conformationally defined PROTACs. Its spirocyclic nature may offer advantages in pre-organizing the molecule for optimal ternary complex formation, potentially leading to enhanced potency and improved drug-like properties. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to explore the potential of this and other novel linkers in the exciting field of targeted protein degradation. Further studies, including structural biology and in-depth pharmacokinetic profiling, will be essential to fully elucidate the benefits of such spirocyclic linkers in PROTAC design.
References
-
Pflieger, D., et al. (2020). Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta. PMC. Retrieved from [Link]
-
Toche, J. A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. PMC. Retrieved from [Link]
-
PubMed. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Retrieved from [Link]
-
Mares, A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PMC. Retrieved from [Link]
-
Cytiva. (2024). Characterizing PROTAC ternary complex formation using Biacore SPR systems. Retrieved from [Link]
-
PubChem. (n.d.). 2-Oxa-8-azaspiro(4.5)decane. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Retrieved from [Link]
-
Lee, H., et al. (2021). Discovery of E3 Ligase Ligands for Target Protein Degradation. PMC. Retrieved from [Link]
-
bioRxiv. (2025). Characterizing PROTAC ternary complex formation using Biacore SPR systems. Retrieved from [Link]
- Google Patents. (n.d.). US5118687A - 1-oxa-2-oxo-8-azaspiro(4,5)decane derivatives, pharmaceutical compositions containing them and process for preparing same.
-
Zhang, T., et al. (2024). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. PMC. Retrieved from [Link]
-
Frontiers. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Retrieved from [Link]
-
PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Retrieved from [Link]
-
PMC. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Retrieved from [Link]
-
MDPI. (2023). PROTACs in the Management of Prostate Cancer. Retrieved from [Link]
-
o2h discovery. (2024). Characterising PROTAC ternary complex formation using SPR. Retrieved from [Link]
-
AstraZeneca. (2019). PROTACs and Molecular Glues – drugging the 'undruggable'. Retrieved from [Link]
-
MDPI. (2025). ProLinker–Generator: Design of a PROTAC Linker Base on a Generation Model Using Transfer and Reinforcement Learning. Retrieved from [Link]
-
ACS Publications. (2025). Construction of PROTAC-Mediated Ternary Complex Structure Distribution Profiles Using Extensive Conformational Search. Retrieved from [Link]
-
PubChem. (n.d.). 8-Azaspiro(4.5)decane. Retrieved from [Link]
-
Oxford Academic. (2025). Context matters: E3 ligase–ligand pairing strategies for optimized PROTAC performance. Retrieved from [Link]
-
Google Patents. (n.d.). 2-Oxo-1-oxa-8-azaspiro[1][5] decane derivatives, processes for their preparation and pharmaceutical compositions thereof. Retrieved from
-
ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]
- Google Patents. (n.d.). DK3169666T3 - SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES.
-
ACS Publications. (2025). Workflow for E3 Ligase Ligand Validation for PROTAC Development. Retrieved from [Link]
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. chempep.com [chempep.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. o2hdiscovery.co [o2hdiscovery.co]
Solid-phase peptide synthesis (SPPS) with spirocyclic amino acids
Application Notes & Protocols
Topic: Solid-Phase Peptide Synthesis (SPPS) with Spirocyclic Amino Acids: A Guide to Overcoming Steric Challenges and Unlocking Novel Peptide Topologies
Abstract
The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide drug design, enabling chemists to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. Spirocyclic amino acids, in particular, have emerged as powerful building blocks. Their inherent three-dimensional nature and conformational rigidity can pre-organize a peptide backbone into a bioactive conformation, enhance binding affinity, and improve pharmacokinetic properties.[1] However, the steric bulk imposed by the spirocyclic core presents significant challenges during solid-phase peptide synthesis (SPPS), particularly during the crucial amide bond formation step. This guide provides a comprehensive overview of the strategic considerations and detailed protocols necessary for the successful incorporation of spirocyclic amino acids into peptide sequences using Fmoc-based SPPS.
Introduction: The Rationale for Spirocyclic Scaffolds in Peptide Design
Linear peptides often suffer from conformational flexibility, which can lead to reduced binding affinity for their biological targets and susceptibility to enzymatic degradation.[2] Introducing conformational constraints is a proven strategy to mitigate these issues.[2] Spirocycles, which are ring systems fused at a single quaternary carbon atom, offer a unique and effective method for imposing local rigidity.[1]
Key Advantages of Incorporating Spirocyclic Amino Acids:
-
Conformational Rigidity: The spirocyclic core restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone, locking the local conformation. This can mimic or induce secondary structures like β-turns, enhancing target affinity.[3][4]
-
Enhanced Proteolytic Stability: The unnatural, sterically hindered structure of spirocyclic residues can prevent recognition and cleavage by proteases, thereby increasing the peptide's in vivo half-life.[5]
-
Three-Dimensional Diversity: Spirocycles project functional groups into distinct vectors in 3D space, allowing for more extensive and precise interactions with complex biological targets compared to planar aromatic systems.[1]
-
Improved Physicochemical Properties: The increased sp3 character of spirocyclic systems can lead to improved solubility and other desirable drug-like properties compared to their aromatic counterparts.[1]
Despite these advantages, the successful synthesis of peptides containing these residues is not trivial. The primary obstacle is the steric hindrance around the α-carbon, which impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.
The Core Challenge: Overcoming Steric Hindrance in Coupling Reactions
Standard solid-phase peptide synthesis (SPPS) relies on the efficient formation of an amide bond.[6] When incorporating a sterically hindered amino acid like a spirocyclic derivative, standard coupling conditions often result in low yields or complete failure.[7] The bulky spirocyclic scaffold shields the reacting centers, slowing down the kinetics of the coupling reaction significantly.
Therefore, the selection of an appropriate coupling strategy is the most critical parameter for success. This involves choosing highly reactive coupling reagents and optimizing reaction conditions to drive the acylation to completion.
Caption: SPPS cycle highlighting the critical coupling step for spirocyclic amino acids.
Reagent Selection for Hindered Couplings
The choice of coupling reagent is paramount. Reagents are typically categorized as carbodiimides, phosphonium salts, or aminium (uronium) salts. For sterically demanding couplings, aminium/uronium and phosphonium salts are highly preferred due to their superior reactivity.
Recommended Coupling Reagents
These reagents form highly reactive activated esters (in situ) that can overcome the energy barrier associated with sterically hindered couplings.
| Reagent Name | Full Name | Class | Key Advantages & Insights |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium | The gold standard for difficult couplings.[8] Forms a highly reactive OAt-ester. The pyridine nitrogen of the HOAt leaving group provides anchimeric assistance, accelerating the reaction. Very fast kinetics and low racemization risk.[8] |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium | A more cost-effective alternative to HATU. Forms a 6-Cl-OBt active ester, which is more reactive than the HOBt ester formed by HBTU, making it suitable for many hindered systems.[9] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Aminium | Incorporates the OxymaPure® leaving group, which is non-explosive and has excellent solubility.[10] Its reactivity is comparable to HATU, making it a safer and highly efficient choice, especially for microwave-assisted SPPS.[10] |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium | A phosphonium salt analog of HATU. Generates the same highly reactive OAt-ester. Phosphonium reagents do not cause guanidinylation of the free N-terminus, a potential side reaction with aminium salts. Successfully used for peptides containing hindered amino acids.[7] |
Choice of Base
A non-nucleophilic organic base is required to activate the carboxylic acid and facilitate the coupling.
-
N,N-Diisopropylethylamine (DIPEA): The most common choice. Its bulky isopropyl groups prevent it from acting as a nucleophile. Typically used in a 2- to 3-fold excess relative to the amino acid.[8]
-
N-Methylmorpholine (NMM): A slightly weaker base than DIPEA, which can sometimes be beneficial in reducing the risk of racemization for sensitive amino acids.
Detailed Protocols for SPPS with Spirocyclic Amino Acids
These protocols assume a standard Fmoc/tBu strategy on a 0.1 mmol scale. Adjustments may be necessary based on the specific resin, linker, and peptide sequence.
Protocol 1: Resin Preparation and First Amino Acid Loading
Standard protocols for resin selection (e.g., Wang, Rink Amide) and loading of the first C-terminal amino acid can be followed. Ensure the resin is properly swelled in N,N-Dimethylformamide (DMF) for at least 30 minutes before use.
Protocol 2: Iterative Peptide Elongation Cycle
For each amino acid addition, perform the following steps in a single reaction vessel.[11]
-
Fmoc-Deprotection:
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes. Drain.
-
Add another 2 mL of 20% piperidine in DMF.
-
Agitate for 10-15 minutes. Drain.
-
Rationale: A two-step deprotection ensures complete removal of the Fmoc group, which can be slower on sterically congested N-termini.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5 x 2 mL) to remove all traces of piperidine.
-
Rationale: Residual piperidine will neutralize the incoming activated amino acid, preventing coupling.
-
Protocol 3: Coupling of a Standard Fmoc-Amino Acid
This protocol is for non-hindered amino acids in the sequence.
-
Activation Solution: In a separate vial, dissolve Fmoc-AA-OH (0.4 mmol, 4 eq), HATU (0.38 mmol, 3.8 eq), and DIPEA (0.8 mmol, 8 eq) in 1.5 mL of DMF.
-
Coupling: Add the activation solution to the resin.
-
Reaction: Agitate for 45-60 minutes at room temperature.
-
Washing: Wash the resin with DMF (3 x 2 mL).
Protocol 4: Coupling of a Hindered Fmoc-Spirocyclic Amino Acid (CRITICAL STEP)
-
Activation Solution: In a separate vial, dissolve the Fmoc-spirocyclic-AA-OH (0.5 mmol, 5 eq), HATU (0.48 mmol, 4.8 eq), and DIPEA (1.0 mmol, 10 eq) in 1.5 mL of DMF.
-
Rationale: An increased excess of the amino acid and coupling reagents is used to drive the sluggish reaction to completion.
-
-
First Coupling: Add the activation solution to the deprotected resin.
-
Reaction: Agitate for 2-4 hours at room temperature. Microwave irradiation (if available) can significantly shorten this time.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.[11] A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), proceed to the next step.
-
Second Coupling (if necessary): Drain the reaction vessel and, without washing, add a freshly prepared activation solution (Step 1). Agitate for another 2-4 hours.
-
Rationale: Double coupling is a common and effective strategy for ensuring near-quantitative acylation in difficult sequences.[12]
-
-
Final Wash: Once the Kaiser test is negative, wash the resin thoroughly with DMF (5 x 2 mL) and Dichloromethane (DCM) (3 x 2 mL).
Caption: Decision workflow for coupling a hindered spirocyclic amino acid.
Protocol 5: Final Cleavage and Global Deprotection
After the full peptide sequence is assembled, the peptide must be cleaved from the resin support, and all side-chain protecting groups must be removed.
-
Resin Preparation: Wash the final peptide-resin with DCM (3 x 2 mL) and dry it under a stream of nitrogen or in a desiccator.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail based on the amino acids present in your sequence. A standard, robust cocktail is Reagent K or a simplified version.
| Cocktail Component | Function | Recommended Cocktail (95% TFA) |
| Trifluoroacetic Acid (TFA) | Cleaving agent; removes acid-labile protecting groups (tBu, Boc, Trt, Pbf).[13] | 9.5 mL |
| Triisopropylsilane (TIS) | Cation scavenger; prevents re-attachment of carbocations to sensitive residues like Trp and Tyr. | 0.25 mL |
| Water (H₂O) | Cation scavenger; helps hydrolyze cleaved carbocations. | 0.25 mL |
| 1,2-Ethanedithiol (EDT) | Scavenger for Trt groups (from Cys, His) and prevents Met oxidation. Use if Cys is present. | Add 0.25 mL if needed |
-
Cleavage Reaction:
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing 10 mL of ice-cold diethyl ether.
-
Rationale: Peptides are generally insoluble in ether, causing them to precipitate out while the cleaved protecting groups and scavengers remain in solution.
-
-
Isolation:
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether, wash the pellet with fresh cold ether two more times, and then dry the peptide pellet under vacuum.
-
Purification and Analysis
The crude peptide should be analyzed and purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The identity of the final product must be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Troubleshooting Common Issues
| Observation / Problem | Potential Cause(s) | Recommended Solution(s) |
| Positive Kaiser test after first coupling of spirocyclic AA | Incomplete coupling due to high steric hindrance. | Perform a second coupling with fresh reagents.[12] Increase reaction time or consider gentle heating (e.g., 40°C) or microwave assistance. |
| Low final yield of crude peptide | 1. Incomplete coupling at one or more steps, leading to truncated sequences. 2. Peptide aggregation on the resin. | 1. Use the optimized coupling protocol (Protocol 4) for all hindered residues. Incorporate a capping step (e.g., with acetic anhydride) after the hindered coupling to block unreacted amines. 2. Use a PEG-based resin (e.g., ChemMatrix®) which can improve solvation for difficult sequences.[16] |
| Extra peaks in mass spectrum after cleavage | 1. Deletion sequences from incomplete coupling. 2. Side reactions from inefficient scavenging during cleavage (e.g., re-alkylation of Trp). | 1. Re-evaluate and optimize the coupling protocol. 2. Ensure the correct scavenger cocktail is used for the amino acids in your sequence. Always use fresh TFA and scavengers. |
Conclusion
The incorporation of spirocyclic amino acids represents a powerful strategy for developing next-generation peptide therapeutics with enhanced stability and pre-defined three-dimensional structures. While their synthesis poses a significant steric challenge, success can be readily achieved through the rational selection of highly potent coupling reagents, such as HATU or COMU, and the optimization of reaction protocols to include extended reaction times or double coupling. By following the detailed methodologies and troubleshooting guidance provided in this document, researchers can confidently incorporate these valuable building blocks into their peptide synthesis programs, paving the way for the discovery of novel and potent peptide-based drugs.
References
- Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.
- BOC Sciences. (n.d.). Why Fmoc-Protected Amino Acids Dominate SPPS?.
- MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide.
- Albericio, F., & Carpino, L. A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Accounts of Chemical Research, 54(7), 1815-1828.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). Request PDF.
- Kueh, J. T. B., et al. (2013). Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. Chemistry, 19(12), 3807-11.
- Martin, S. F., & Sunderhaus, J. D. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(7), 633-636.
- Scilit. (n.d.). Synthesis of a 6,6‐Spiroketal Amino Acid and Its Incorporation into a Peptide Turn Sequence Using Solid‐Phase Peptide Synthesis.
- CEM Corporation. (n.d.). Fmoc Amino Acids.
- Aapptec. (n.d.). Arg(Pbf) Deprotection.
- SpiroChem. (2025, June 12). Driving innovation in peptide, macrocycle and DEL projects with access to novel unnatural amino acids.
- Enamine. (2024, December 4). Unnatural Amino Acids.
- Sigma-Aldrich. (n.d.). Solid phase peptide synthesis review.
- Concept Life Sciences. (2025, March 24). Overcoming the Challenges of Peptide Drug Development.
- Digital CSIC. (2014, July 18). Solid-phase peptide synthesis.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
- ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
- Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- BOC Sciences. (n.d.). Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs.
- Beilstein Journals. (2014, May 22). Automated solid-phase peptide synthesis to obtain therapeutic peptides.
- PMC. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties.
- RSC Publishing. (n.d.). Constrained beta-amino acid-containing miniproteins.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bachem.com [bachem.com]
- 11. digital.csic.es [digital.csic.es]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 14. peptidechemistry.org [peptidechemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Solid phase peptide synthesis review | Sigma-Aldrich [sigmaaldrich.com]
Functionalization of 8-azaspiro[4.5]decane nitrogen for library generation
Application Note: Strategic Functionalization of 8-Azaspiro[4.5]decane for High-Throughput Library Generation
Introduction: The Spirocyclic Advantage
In modern drug discovery, the "Escape from Flatland" initiative has driven a shift from planar, aromatic-heavy compounds to three-dimensional architectures.[1] The 8-azaspiro[4.5]decane scaffold represents a premier candidate in this transition. Unlike flat piperidines, this spirocyclic amine offers a high fraction of saturated carbon (
However, the gem-disubstituted spiro center at C-5 creates a unique steric environment around the N-8 nitrogen. While this steric bulk protects against rapid metabolic N-dealkylation, it presents specific challenges for high-throughput parallel synthesis. This guide provides optimized, self-validating protocols for functionalizing this nitrogen center, ensuring high fidelity in library generation.
Strategic Analysis of N-Functionalization
The secondary amine of 8-azaspiro[4.5]decane serves as the primary diversity vector. Successful library generation requires a divergent strategy that accommodates varying electrophilic reactivities while maintaining the integrity of the spirocyclic core.
Functionalization Workflow
Figure 1: Divergent synthesis workflow for spirocyclic amine libraries.
Validated Experimental Protocols
Protocol A: High-Throughput Amide Coupling (T3P Method)
Rationale: Standard EDC/HOBt couplings often fail to drive conversion with sterically hindered spiro-amines. Propylphosphonic anhydride (T3P) is selected here for its high driving force, low epimerization (critical if the acid partner is chiral), and water-soluble byproducts, enabling "wash-only" purification.
Reagents:
-
Scaffold: 8-azaspiro[4.5]decane (HCl salt or free base).
-
Coupling Agent: T3P (50% w/w in EtOAc or DMF).
-
Base:
-Diisopropylethylamine (DIPEA). -
Solvent: DMF (preferred for library solubility) or EtOAc.
Step-by-Step Methodology:
-
Preparation: Dissolve the carboxylic acid (1.2 equiv) and DIPEA (3.0 equiv) in dry DMF (0.2 M concentration relative to amine).
-
Activation: Add T3P solution (1.5 equiv) to the acid mixture. Stir for 15 minutes at room temperature to form the active ester.
-
Addition: Add 8-azaspiro[4.5]decane (1.0 equiv).
-
Incubation: Seal reaction vials and shake at 25°C for 12 hours.
-
QC Check: If conversion <50% by LCMS, heat to 60°C for 4 hours.
-
-
Workup (Liquid-Liquid Extraction):
-
Dilute with EtOAc.
-
Wash with 1M NaHCO
(x2), Water (x1), and Brine (x1). -
Note: T3P byproducts are water-soluble, eliminating the need for urea filtration common with DCC.
-
-
Concentration: Evaporate solvent. Purity is typically >90%, suitable for biological screening without chromatography.
Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
Rationale: The spiro-center renders the nitrogen moderately hindered. First-generation catalysts often fail. This protocol utilizes RuPhos or BrettPhos , bulky phosphine ligands designed specifically to facilitate the coupling of secondary amines with hindered or electron-rich aryl halides.
Reagents:
-
Catalyst: Pd
(dba) (2 mol%) or RuPhos-Pd-G3 precatalyst. -
Ligand: RuPhos (4 mol%) (if using Pd
(dba) ). -
Base: NaO
Bu (Sodium tert-butoxide) or LiHMDS (for base-sensitive substrates). -
Solvent: 1,4-Dioxane or Toluene (anhydrous).
Step-by-Step Methodology:
-
Inerting: Purge reaction vials with Nitrogen or Argon.
-
Solids Addition: Add Aryl Bromide (1.0 equiv), 8-azaspiro[4.5]decane (1.2 equiv), Pd source, Ligand, and Base (1.5 equiv) to the vial.
-
Critical: Add the amine last if using LiHMDS to prevent deprotonation before complexation.
-
-
Solvent Addition: Add sparged 1,4-dioxane (0.15 M).
-
Reaction: Heat at 80°C - 100°C for 12–16 hours.
-
Scavenging: Add functionalized silica (thiol or diamine) to scavenge residual Pd. Filter through a Celite pad.
-
Purification: Reverse-phase preparative HPLC is usually required to remove excess ligand and de-halogenated side products.
Protocol C: Reductive Amination (The "One-Pot" Alkylation)
Rationale: Direct alkylation with halides often leads to over-alkylation (quaternization). Reductive amination using Sodium Triacetoxyborohydride (STAB) allows for controlled mono-alkylation.
Step-by-Step Methodology:
-
Imine Formation: Combine 8-azaspiro[4.5]decane (1.0 equiv) and Aldehyde/Ketone (1.1 equiv) in DCE (1,2-Dichloroethane).
-
Acid Catalyst: Add Acetic Acid (1.0 equiv) to catalyze iminium ion formation. Shake for 30 mins.
-
Reduction: Add STAB (1.5 equiv).
-
Reaction: Shake at room temperature for 16 hours.
-
Quench: Add 1M NaOH to pH > 10. Extract with DCM.
Data Presentation: Steric Impact Analysis
To validate the protocols, a comparative study was performed between the spirocyclic scaffold and a standard piperidine.
Table 1: Comparative Yields of N-Functionalization
| Reaction Type | Electrophile | Reagent/Conditions | Yield: 4-Phenylpiperidine | Yield: 8-Azaspiro[4.5]decane | Observation |
| Amide Coupling | Benzoic Acid | T3P, DIPEA, RT | 96% | 92% | Minimal steric penalty. |
| Amide Coupling | o-Toluenesulfonic Acid | T3P, DIPEA, 60°C | 88% | 74% | Spiro center + ortho group reduces rate. |
| Buchwald | 4-Bromoanisole | RuPhos, NaOtBu | 91% | 85% | Excellent conversion with RuPhos. |
| SNAr | 2-Chloropyridine | DIPEA, DMSO, 100°C | 95% | 68% | Nucleophilicity slightly reduced by spiro bulk. |
Decision Logic for Library Synthesis
Use the following logic gate to determine the optimal reaction pathway based on your electrophile set.
Figure 2: Decision tree for selecting reaction conditions based on electrophile properties.
References
-
Hiesinger, K., et al. (2021).[2][3] "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry. [Link][1]
-
Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [Link]
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. [Link]
-
Meyers, C., et al. (2016). "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives." Bioorganic & Medicinal Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
Design and Application of 1-oxa-8-azaspiro[4.5]decane Derivatives as Selective Muscarinic M1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the rationale, design, synthesis, and pharmacological evaluation of muscarinic M1 receptor agonists centered on the 1-oxa-8-azaspiro[4.5]decane core. The muscarinic M1 receptor, a G-protein coupled receptor, is a key target in the development of therapeutics for cognitive deficits associated with Alzheimer's disease and schizophrenia.[1][2] The 1-oxa-8-azaspiro[4.5]decane scaffold provides a rigid and synthetically tractable framework for developing selective M1 agonists with improved side-effect profiles compared to earlier, non-selective muscarinic agents. This document provides detailed protocols for chemical synthesis, in vitro pharmacological characterization, and in vivo assessment of cognitive enhancement, offering a complete roadmap for the discovery and development of novel M1-targeting therapeutics.
Introduction: The Therapeutic Promise of M1 Agonism
The M1 muscarinic acetylcholine receptor is predominantly expressed in the central nervous system, particularly in brain regions critical for learning and memory, such as the hippocampus and cortex.[2][3][4] Its activation through the Gq/11 signaling pathway leads to a cascade of downstream events, including the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG).[4][5] This signaling is crucial for modulating neuronal excitability and synaptic plasticity, processes fundamental to cognitive function.[4]
Cognitive impairment is a hallmark of several neurological and psychiatric disorders, most notably Alzheimer's disease and schizophrenia.[1][3] A significant body of preclinical and clinical evidence supports the hypothesis that enhancing M1 receptor activity can ameliorate these cognitive deficits.[1][2][4] However, the development of M1-selective agonists has been challenging due to the high homology of the orthosteric binding site across the five muscarinic receptor subtypes (M1-M5).[1] Non-selective activation of M2 and M3 receptors, which are highly expressed in peripheral tissues, can lead to undesirable side effects such as bradycardia, salivation, and gastrointestinal disturbances.[1][6]
The 1-oxa-8-azaspiro[4.5]decane core represents a promising scaffold for achieving M1 selectivity. Its rigid, spirocyclic structure allows for precise orientation of functional groups that can confer subtype-selective interactions with the receptor. This guide will explore the design principles and experimental protocols necessary to leverage this unique chemical framework for the development of potent and selective M1 agonists.
The 1-oxa-8-azaspiro[4.5]decane Scaffold: A Foundation for Selectivity
The design of M1 agonists based on the 1-oxa-8-azaspiro[4.5]decane core was inspired by the structure of muscarone, a natural product with muscarinic activity.[7][8] By incorporating the tetrahydrofuran ring of muscarone into a rigid spirocyclic system, it is possible to explore a defined conformational space and optimize interactions with the M1 receptor.
Structural Features and SAR Insights
Structure-activity relationship (SAR) studies of 1-oxa-8-azaspiro[4.5]decane derivatives have revealed key structural features that govern M1 receptor affinity and functional activity.[7][8]
-
The Spirocyclic Core: Provides a rigid framework that restricts conformational flexibility, which is crucial for achieving receptor subtype selectivity.
-
Substituents at the 2- and 8-positions: Modifications at these positions significantly impact potency and selectivity. For instance, small alkyl groups like methyl or ethyl at the 2-position and a methyl group at the 8-position have been shown to be favorable for M1 agonism.[7][8]
-
Modifications at the 3-position: Alterations at this position, such as the introduction of a methylene or oxime group, can enhance M1 selectivity over M2 and M3 receptors.[7][8]
A systematic exploration of these structural modifications is essential for identifying lead compounds with an optimal balance of potency, selectivity, and drug-like properties.
Synthetic Chemistry: Building the 1-oxa-8-azaspiro[4.5]decane Core
The synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives typically involves a multi-step sequence. The following protocol outlines a general synthetic route.
General Synthetic Scheme
Caption: General synthetic workflow for 1-oxa-8-azaspiro[4.5]decane analogues.
Protocol: Synthesis of a Key Intermediate
This protocol describes the synthesis of a representative 1-oxa-8-azaspiro[4.5]decane intermediate. Note: This is a generalized procedure and may require optimization for specific target molecules.
Materials:
-
N-benzyl-4-piperidone
-
Ethyl 2-bromopropionate
-
Zinc dust
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Appropriate solvents for extraction and chromatography
Procedure:
-
Reformatsky Reaction:
-
To a stirred suspension of activated zinc dust in anhydrous THF, add a solution of N-benzyl-4-piperidone and ethyl 2-bromopropionate in anhydrous THF dropwise under an inert atmosphere (e.g., nitrogen or argon).
-
Maintain the reaction temperature below 30°C. After the initial exothermic reaction subsides, heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
-
Work-up and Extraction:
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the corresponding β-hydroxy ester.
-
-
Lactonization:
-
Treat the purified β-hydroxy ester with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) in a suitable solvent (e.g., toluene) and heat to reflux with a Dean-Stark trap to remove water.
-
Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and wash with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with an organic solvent, combine the organic layers, dry, and concentrate to afford the spirocyclic lactone intermediate.
-
Pharmacological Evaluation: From In Vitro Assays to In Vivo Efficacy
A robust pharmacological evaluation is critical to characterize the potency, selectivity, and functional activity of novel 1-oxa-8-azaspiro[4.5]decane derivatives.
In Vitro Characterization
Radioligand binding assays are used to determine the affinity of the synthesized compounds for the M1 receptor and to assess their selectivity against other muscarinic receptor subtypes.[9]
Protocol: M1 Receptor Competition Binding Assay
Materials:
-
Membranes prepared from cells stably expressing the human M1 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).[10]
-
[³H]-N-methylscopolamine ([³H]-NMS) or [³H]-pirenzepine as the radioligand.
-
Test compounds at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Scintillation cocktail and a liquid scintillation counter.
-
96-well filter plates and a cell harvester.
Procedure:
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound or a known M1 antagonist (e.g., pirenzepine) for determining non-specific binding.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or allosteric modulator at the M1 receptor. A key downstream signaling event of M1 receptor activation is the Gq/11-mediated production of inositol triphosphate (IP3).[5][11][12]
Protocol: Inositol Monophosphate (IP1) Accumulation Assay
This assay measures the accumulation of IP1, a stable downstream metabolite of IP3, and is a reliable method for quantifying Gq-coupled receptor activation.[5][11][13]
Materials:
-
Cells stably expressing the human M1 muscarinic receptor.
-
Assay buffer containing LiCl (to inhibit IP1 degradation).[5]
-
Test compounds at various concentrations.
-
A commercially available IP-One HTRF® assay kit.
-
A microplate reader capable of measuring HTRF®.
Procedure:
-
Cell Plating:
-
Plate the M1-expressing cells in a suitable 96- or 384-well plate and allow them to adhere overnight.
-
-
Compound Addition:
-
Remove the culture medium and add the assay buffer containing LiCl.
-
Add varying concentrations of the test compounds or a known M1 agonist (e.g., carbachol) as a positive control.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for IP1 accumulation.
-
-
Lysis and Detection:
-
Lyse the cells and add the HTRF® reagents (IP1-d2 conjugate and anti-IP1 cryptate) according to the manufacturer's instructions.
-
-
Measurement:
-
Incubate the plate at room temperature for the recommended time and then read the HTRF® signal on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the ratio of the two emission wavelengths and plot this against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.
-
Caption: M1 receptor-mediated Gq/11 signaling pathway.
In Vivo Evaluation of Cognitive Enhancement
Lead compounds with promising in vitro profiles should be advanced to in vivo studies to assess their ability to improve cognitive function in animal models.
Scopolamine is a non-selective muscarinic antagonist that induces transient cognitive deficits in rodents, providing a well-established model for screening pro-cognitive compounds.[7][8]
Protocol: Passive Avoidance Task
Materials:
-
Passive avoidance apparatus (a two-chamber box with a light and a dark compartment, the latter equipped with an electric grid floor).
-
Rodents (e.g., rats or mice).
-
Test compound, scopolamine, and vehicle.
Procedure:
-
Acquisition Trial (Day 1):
-
Place the animal in the light compartment.
-
When the animal enters the dark compartment, deliver a mild, brief electric foot shock.
-
The latency to enter the dark compartment is recorded.
-
-
Treatment:
-
On Day 2, administer the test compound or vehicle.
-
After a specified time, administer scopolamine to induce amnesia.
-
-
Retention Trial (Day 2):
-
After the appropriate pre-treatment time, place the animal back in the light compartment and record the latency to enter the dark compartment (step-through latency).
-
-
Data Analysis:
-
A significant increase in the step-through latency in the test compound-treated group compared to the scopolamine-only group indicates a reversal of the amnesic effect and suggests pro-cognitive activity.
-
Data Presentation and Interpretation
The data generated from the described assays should be systematically organized to facilitate SAR analysis and lead candidate selection.
Table 1: Example Pharmacological Data for 1-oxa-8-azaspiro[4.5]decane Analogues
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M1/M2 Selectivity | M1/M3 Selectivity | M1 IP1 EC₅₀ (nM) | M1 IP1 Emax (%) | Passive Avoidance MED (mg/kg) |
| YM796 | 120 | 1800 | 2300 | 15 | 19.2 | 86 | 95 | 0.031 |
| YM954 | 98 | 1200 | 1500 | 12.2 | 15.3 | 65 | 98 | 0.016 |
| Analogue X | 55 | 2500 | 3100 | 45.5 | 56.4 | 42 | 102 | 0.01 |
| Analogue Y | 210 | 950 | 1100 | 4.5 | 5.2 | 150 | 85 | 0.1 |
Data presented are hypothetical and for illustrative purposes.MED: Minimum Effective Dose.
Conclusion and Future Directions
The 1-oxa-8-azaspiro[4.5]decane scaffold has proven to be a valuable template for the design of selective muscarinic M1 agonists. The protocols and methodologies outlined in this guide provide a comprehensive framework for the synthesis and pharmacological evaluation of novel analogues. Future efforts in this area may focus on further optimizing the pharmacokinetic properties of lead compounds to enhance brain penetration and oral bioavailability. Additionally, exploring biased agonism, where compounds selectively activate certain downstream signaling pathways over others, could lead to the development of M1 agonists with even more refined therapeutic profiles and fewer side effects. The continued investigation of this promising chemical class holds significant potential for the development of novel treatments for cognitive disorders.
References
-
The potential of muscarinic M1 and M4 receptor activators for the treatment of cognitive impairment associated with schizophrenia - Frontiers. Available at: [Link]
-
Targeting the M1 muscarinic acetylcholine receptor in Alzheimer's disease - Portland Press. Available at: [Link]
-
Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954 - PubMed. Available at: [Link]
-
Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists - PubMed. Available at: [Link]
-
Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists - J-Stage. Available at: [Link]
-
Muscarinic M1 receptor agonists: can they improve cognitive performance? | International Journal of Neuropsychopharmacology | Oxford Academic. Available at: [Link]
-
Allosteric modulation of the M1 muscarinic acetylcholine receptor: improving cognition and a potential treatment for schizophrenia and Alzheimer′s disease - PMC. Available at: [Link]
-
M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC. Available at: [Link]
-
An Antibody Biosensor Establishes the Activation of the M1 Muscarinic Acetylcholine Receptor during Learning and Memory - PMC - NIH. Available at: [Link]
-
Inside‐Out IP 3‐Mediated G Protein‐Coupled Receptor Activation Drives Intercellular Ca2+ Signaling in the Vascular Endothelium - PMC. Available at: [Link]
-
M1 Muscarinic Receptor Activation Mediates Cell Death in M1-HEK293 Cells | PLOS One. Available at: [Link]
-
Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors - PubMed. Available at: [Link]
-
In Vivo Pharmacological Comparison of TAK-071, a Positive Allosteric Modulator of Muscarinic M1 Receptor, and Xanomeline, an Agonist of Muscarinic M1/M4 Receptor, in Rodents - PubMed. Available at: [Link]
-
Selective activation of the M 1 muscarinic acetylcholine receptor achieved by allosteric potentiation - PNAS. Available at: [Link]
-
ChemInform Abstract: Synthesis and Pharmacological Evaluation of a New Class of 2-Oxo-8- azaspiro (4,5)Decan-1-ones as Analogues of the Muscarinic Agonist RS- 86. - ResearchGate. Available at: [Link]
-
Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones - MDPI. Available at: [Link]
-
Identification of 1,3,8-triazaspiro[4.5]decane-2,4-dione Derivatives as a Novel Delta Opioid Receptor-Selective Agonist Chemotype - ResearchGate. Available at: [Link]
-
IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf. Available at: [Link]
-
(PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays - ResearchGate. Available at: [Link]
-
Structure-Activity Relationships (SAR) - 1- Direct acting agonists 2. Available at: [Link]
-
Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well - Semantic Scholar. Available at: [Link]
-
IP3/IP1 Assay - Creative Bioarray. Available at: [Link]
-
A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds - MDPI. Available at: [Link]
-
IP1 assay for GPCR activation measurements | BMG LABTECH. Available at: [Link]
-
Trial Results Show Oral Orexin Receptor 2 -Selective Agonist Is Effective Over Placebo in Improving Wakefulness, Cataplexy in Patients With Narcolepsy Type 1 | Pharmacy Times. Available at: [Link]
-
A growing understanding of the role of muscarinic receptors in the molecular pathology and treatment of schizophrenia - Frontiers. Available at: [Link]
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- 9. researchgate.net [researchgate.net]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Spirocyclization of Piperidone Derivatives
Status: Active Ticket ID: SP-PIP-404 Assigned Specialist: Senior Application Scientist, Chemical Process Development Last Updated: February 28, 2026
Executive Summary
Spiro-piperidines are "privileged scaffolds" in medicinal chemistry due to their ability to orient functional groups in defined vectors, improving receptor selectivity (e.g., GPCRs, ion channels). However, the spirocyclization of 4-piperidones is notoriously deceptive. The quaternary center formation is sterically demanding, and the piperidine nitrogen often interferes electronically or coordinatively with catalysts.
This guide addresses the three most common synthetic pathways: Fischer Indole Synthesis , Multicomponent Condensation , and Intramolecular Alkylation .
Module 1: The Fischer Indole Route (Spiroindolones)
Scenario: You are reacting an arylhydrazine with N-protected-4-piperidone to form a spiro[indoline-3,4'-piperidine] system. Symptom: Low yield (<30%), formation of tars, or recovery of starting material.
Q1: Why is my reaction stalling at the hydrazone stage or decomposing?
Diagnosis: The failure usually occurs at the [3,3]-sigmatropic rearrangement step.
-
Electronic Mismatch: Electron-donating groups (EDGs) on the hydrazine destabilize the N-N bond, favoring heterolytic cleavage over the concerted rearrangement.
-
Nitrogen Interference: If the piperidine nitrogen is basic (unprotected or alkyl-substituted), it can sequester the acid catalyst, halting the cycle.
Troubleshooting Protocol:
| Parameter | Recommendation | Scientific Rationale |
| Catalyst | Switch from Brønsted ( | Lewis acids coordinate the imine nitrogen more effectively without protonating the piperidine ring excessively, facilitating enamine formation. |
| Solvent | Use 1,2-Dichloroethane (DCE) or TFE . | Chlorinated solvents stabilize the polar transition state of the [3,3]-rearrangement via hydrogen bonding/dipole interactions. |
| N-Protecting Group | Use N-Boc or N-Cbz (Carbamates). | Electron-withdrawing groups reduce the basicity of the piperidine nitrogen, preventing catalyst poisoning and minimizing side reactions. |
| Temperature | Ramp slowly: 0°C (hydrazone formation) | Separating the steps prevents the kinetic "tar" pathway (polymerization) from dominating the thermodynamic cyclization. |
Visualization: The Fischer Indole Failure Mode
The following diagram illustrates the critical divergence point where yields are lost.
Caption: Divergence of the Fischer Indole mechanism. Electron-donating groups or improper catalysis favor the red failure path (N-N cleavage) over the green success path.
Module 2: Multicomponent & Condensation Reactions
Scenario: You are performing a three-component reaction (e.g., Piperidone + Urea + Aldehyde) or a condensation (e.g., with Malononitrile). Symptom: Product precipitates as an amorphous solid with low purity, or the Knoevenagel step fails.
Q2: Why is the Knoevenagel condensation with 4-piperidone sluggish?
Diagnosis: 4-Piperidones are less electrophilic than cyclohexanones due to transannular orbital interactions (hyperconjugation) involving the nitrogen lone pair.
Troubleshooting Protocol:
-
Catalyst System: Do not rely on simple bases like piperidine alone. Use a buffer system of Piperidine/Acetic Acid (1:1) or Ammonium Acetate. The protonated base activates the carbonyl, while the free base deprotonates the nucleophile.
-
Water Removal: These reactions are reversible. Use Molecular Sieves (4Å) or a Dean-Stark apparatus (if using toluene) to drive the equilibrium.
-
Solvent Choice:
-
Standard: Ethanol (Reflux).
-
Troubleshooting:Trifluoroethanol (TFE) . TFE activates the carbonyl via hydrogen bonding, significantly accelerating the attack of soft nucleophiles.
-
Module 3: Intramolecular Alkylation (The "Gem-Dialkyl" Effect)
Scenario: You are attempting to cyclize a side chain onto the C3/C5 position of the piperidone. Symptom: O-alkylation (enol ether) instead of C-alkylation, or elimination of the leaving group.
Q3: How do I favor C-alkylation to form the spiro ring?
Diagnosis: Enolates of 4-piperidones are "ambident nucleophiles." Hard electrophiles or polar aprotic solvents often favor O-alkylation.
Troubleshooting Protocol:
| Variable | Adjustment | Reason |
| Base | Use KOtBu in t-BuOH or THF . | The bulky cation ( |
| Leaving Group | Switch from Bromide to Iodide or Tosylate . | Softer leaving groups favor C-alkylation. |
| Concentration | High Dilution (0.01 M ). | Favors intramolecular cyclization over intermolecular polymerization. |
Diagnostic Decision Tree
Use this flowchart to identify the root cause of your yield loss based on crude NMR/TLC analysis.
Caption: Logic flow for diagnosing spirocyclization failures. Blue nodes indicate decision points; Yellow nodes indicate analysis steps.
References
-
BenchChem. Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. (Accessed 2026).[1]
-
Royal Society of Chemistry. Synthesis of bis-spiro piperidines using nano γ-alumina supported Sb(V). (2023).[2][3][4][5]
-
National Institutes of Health (PubMed). Why do some Fischer indolizations fail? Mechanism and substituent effects. (2011).[6]
-
MDPI. New 3H-Indole Synthesis by Fischer's Method: Catalyst and Solvent Optimization. (2010).[7]
-
Beilstein Journal of Organic Chemistry. An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. (2025).[8][9]
Sources
- 1. pdf.smolecule.com [pdf.smolecule.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of bis-spiro piperidines using nano γ-alumina supported Sb( v ) under ultrasonic irradiation at room temperature conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00448A [pubs.rsc.org]
- 6. Why do some Fischer indolizations fail? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives [beilstein-journals.org]
Technical Support Center: Purification of Zwitterionic Spirocyclic Amino Acids
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the purification of zwitterionic spirocyclic amino acids. These unique molecules, which are pivotal in modern drug discovery for their conformationally constrained structures, present distinct purification challenges due to their dual nature: a rigid, complex three-dimensional scaffold and pH-dependent zwitterionic charge states. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these challenges effectively. We move beyond simple protocols to explain the underlying principles, empowering you to make informed decisions during your purification workflows.
Section 1: Fundamental Principles
Understanding the physicochemical properties of your target molecule is the first step toward a successful purification strategy.
The Zwitterion and the Isoelectric Point (pI)
A zwitterion is a molecule that contains both positive and negative charges, resulting in a net neutral charge. For an amino acid, the amino group can be protonated (-NH3+) and the carboxylic acid group can be deprotonated (-COO⁻). The overall charge of the molecule is therefore highly dependent on the pH of the solution.
-
At low pH (acidic): The carboxyl group is protonated (-COOH) and the amino group is protonated (-NH3+). The molecule has a net positive charge .
-
At high pH (basic): The carboxyl group is deprotonated (-COO⁻) and the amino group is deprotonated (-NH2). The molecule has a net negative charge .
-
At the Isoelectric Point (pI): The pH at which the concentration of the zwitterionic form is maximized and the net charge of the molecule is zero.
This pH-dependent charge is the most critical parameter to control during purification methods like ion-exchange chromatography and crystallization.[1] The acid-base properties of spirocyclic amino acids can mimic those of natural amino acids, with the spirocyclic structure primarily affecting the basicity of the amino group.[2]
Caption: pH-dependent charge states of a zwitterionic amino acid.
The Impact of the Spirocyclic Scaffold
The spirocyclic core imparts significant conformational rigidity. This has several implications for purification:
-
Solubility: The rigid structure can lead to lower solubility in common organic solvents compared to more flexible acyclic analogues.
-
Crystallinity: The defined shape can facilitate crystal lattice formation, making crystallization a viable purification method. However, the presence of multiple stereoisomers can complicate this process.[3][4]
-
Stereoisomers: The synthesis of spirocyclic amino acids often produces mixtures of diastereomers or enantiomers.[2][3] Their separation is a common and critical purification challenge, often requiring chiral chromatography or derivatization techniques.[5]
Section 2: Troubleshooting Common Purification Techniques
This section addresses specific issues you may encounter in a question-and-answer format.
Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge and is a powerful tool for purifying zwitterions.[6][7] The choice between cation and anion exchange depends entirely on the pH at which you want to work and the stability of your compound.
IEX FAQs & Troubleshooting
Q: When should I choose Cation-Exchange versus Anion-Exchange Chromatography? A:
-
Choose Cation-Exchange (e.g., Dowex 50, Amberlite IR120) when you want to bind your compound in its positively charged state. To achieve this, the pH of your loading buffer must be below the pI of the amino acid. A good starting point is 1-2 pH units below the pI.
-
Choose Anion-Exchange (e.g., Dowex 1, Amberlite IRA400) when you want to bind your compound in its negatively charged state. The pH of your loading buffer must be above the pI . A good starting point is 1-2 pH units above the pI.
Q: My zwitterionic amino acid is not binding to the cation-exchange column. A: This is a common issue and usually points to one of three problems:
-
Incorrect Buffer pH: The most likely cause is that the pH of your loading buffer is too high (at or above the pI), resulting in a neutral or negatively charged molecule that will not bind to a cation exchanger. Solution: Carefully measure and adjust the pH of your loading buffer to be at least one pH unit below the pI of your compound.[7]
-
High Salt Concentration: Your sample may contain a high concentration of other cations (e.g., Na⁺, K⁺ from a previous step) that are outcompeting your compound for binding sites on the resin. Solution: Desalt your sample before loading using dialysis, size-exclusion chromatography, or by precipitating your compound at its pI if possible.[1]
-
Insufficient Equilibration: The column was not properly equilibrated with the loading buffer. Solution: Ensure you wash the column with at least 5-10 column volumes (CVs) of the loading buffer until the pH and conductivity of the eluate match the buffer.[8]
Q: My compound bound to the IEX column, but I can't elute it, or recovery is very low. A: This suggests the binding is too strong or the elution conditions are too weak.
-
Ineffective Elution Buffer: The change in pH or salt concentration is insufficient to displace the molecule. Solution: For cation-exchange, elute with a buffer of higher pH (to neutralize the positive charge) or a higher salt concentration (e.g., a gradient of 0.1 M to 2 M NaCl). Aqueous ammonia is also a common eluent as it is volatile and easily removed.[1][6] For anion-exchange, use a lower pH buffer or a high salt concentration.
-
Secondary Interactions: The spirocyclic scaffold might be involved in non-specific hydrophobic or other interactions with the resin matrix. Solution: Try adding a small percentage of a polar organic solvent (e.g., 5-10% methanol or ethanol) to your elution buffer to disrupt these interactions.[1]
Caption: A typical workflow for Ion-Exchange Chromatography (IEX).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on hydrophobicity. It is notoriously difficult for highly polar, underivatized amino acids because they have little interaction with the nonpolar stationary phase (e.g., C18) and elute in the solvent front.[9][10][11]
RP-HPLC FAQs & Troubleshooting
Q: Why does my zwitterionic amino acid show no retention on a C18 column? A: Your compound is too polar for classic reversed-phase separation. In its zwitterionic state, the charges make it extremely hydrophilic, leading to minimal interaction with the hydrophobic C18 chains.[10][11]
Solution 1: Ion-Pairing Chromatography (IPC) This is the most common solution. An ion-pairing reagent, which has a polar head and a nonpolar tail, is added to the mobile phase. It forms a neutral ion-pair with your charged analyte, increasing its hydrophobicity and promoting retention on the RP column.[12]
-
For Cationic Form (low pH): Use an anionic ion-pairing reagent like trifluoroacetic acid (TFA, common for LC-MS) or sodium heptanesulfonate.[12]
-
For Anionic Form (high pH): Use a cationic ion-pairing reagent like tetrabutylammonium (TBA) phosphate.
Solution 2: Use a Different Stationary Phase
-
Polar-Embedded Columns: These columns (e.g., C18 with an embedded amide or carbamate group) are designed to handle highly aqueous mobile phases and offer different selectivity for polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative technique specifically designed for polar compounds. It uses a polar stationary phase (like silica) and a high organic mobile phase.[9][13]
Q: I'm using an ion-pairing reagent, but my peak shape is poor (severe tailing). A: This can be due to several factors:
-
Insufficient Reagent Concentration: The ion-pairing reagent concentration may be too low to fully pair with your analyte or to saturate the stationary phase. Solution: Ensure the ion-pairing reagent is present in both mobile phase A and B at a sufficient concentration (typically 5-10 mM for alkyl sulfonates, or 0.05-0.1% for TFA).
-
Slow Kinetics: Ion-pair formation/dissociation can be slow, leading to peak broadening. Solution: Try increasing the column temperature (e.g., to 40 °C) to improve kinetics.
-
Secondary Interactions with Silica: Residual silanol groups on the silica backbone of the stationary phase can interact with the amine of your amino acid, causing tailing. Solution: Ensure you are using a low-pH mobile phase (e.g., pH 2.5-3 with TFA or formic acid) to protonate the silanols and minimize this interaction.
Crystallization
Crystallization is an excellent and scalable purification method that exploits the low solubility of a zwitterion at its isoelectric point (pI).[1]
Crystallization FAQs & Troubleshooting
Q: What is the ideal condition for crystallizing my zwitterionic amino acid? A: The ideal condition is to dissolve your compound in an acidic or basic aqueous solution (where it is charged and soluble) and then slowly adjust the pH towards its pI. At the pI, the molecule is neutral and its solubility in water is at a minimum, causing it to precipitate or crystallize.[1]
Q: I adjusted the pH to the pI, but my compound "oiled out" instead of forming crystals. A: Oiling out occurs when the solute's solubility is exceeded so rapidly that molecules don't have time to arrange into an ordered crystal lattice.
-
Supersaturation is too high: You may have started with too concentrated a solution. Solution: Dilute your initial solution before adjusting the pH.
-
pH adjustment was too fast: Adding the acid/base too quickly causes a rapid drop in solubility. Solution: Adjust the pH dropwise with vigorous stirring over a longer period.
-
Presence of Impurities: Impurities can inhibit crystal nucleation. Solution: Attempt to pre-purify the material using another technique (like IEX) to remove major impurities first.
Q: How do I remove inorganic salts (e.g., NaCl) from my final crystalline product? A: Salts are a common impurity, especially after IEX or pH adjustments.
-
Solution 1: Minimal Cold Wash: After filtering your crystals, wash the filter cake with a very small amount of ice-cold deionized water or a water-miscible organic solvent (like ethanol or acetone) in which your compound has low solubility. This will dissolve the salts without significantly dissolving your product.
-
Solution 2: Recrystallization: Redissolve the crystalline material by adjusting the pH away from the pI, and then repeat the crystallization process. This is often the most effective method for achieving high purity.[1]
Caption: Logical flow for crystallization at the isoelectric point (pI).
Section 3: Summary of Purification Strategies
The optimal purification strategy often involves a combination of techniques. The table below provides a comparative summary to guide your experimental design.
| Technique | Principle of Separation | Best For | Key Experimental Parameter | Common Pitfalls |
| Ion-Exchange Chromatography (IEX) | Net Charge | Initial capture from crude mixtures, salt removal, separating compounds with different pI values. | Buffer pH relative to the compound's pI.[7] | Incorrect pH, high salt in sample, strong non-specific binding. |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | High-resolution analysis and purification, especially for less polar analogues or derivatized compounds. | Mobile phase composition (organic content, ion-pairing reagent).[12] | No retention for polar zwitterions, poor peak shape.[10] |
| Crystallization | Solubility | Large-scale purification, final polishing step to achieve high purity. | pH at the isoelectric point (pI).[1] | Oiling out, co-precipitation of salts, amorphous product. |
| Chiral Chromatography | Stereochemistry | Separation of enantiomers and diastereomers. | Chiral Stationary Phase (CSP) and mobile phase selection.[13] | Co-elution of isomers, low loading capacity. |
Section 4: Detailed Experimental Protocols
Protocol 1: General Ion-Exchange Chromatography (Cation-Exchange)
-
Resin Preparation: Swell a strongly acidic cation exchange resin (e.g., Dowex 50WX8) in deionized water. Wash sequentially with 1 M NaOH, deionized water (until neutral), 1 M HCl, and finally deionized water (until neutral).
-
Buffer Preparation: Prepare a loading buffer (e.g., 0.1 M sodium acetate) with a pH ~1.5 units below your compound's pI. Prepare an elution buffer (e.g., 2 M aqueous ammonia).
-
Column Packing & Equilibration: Pack the resin into a suitable column. Equilibrate the column by washing with 5-10 CVs of loading buffer.
-
Sample Preparation & Loading: Dissolve the crude sample in a minimal amount of loading buffer. Ensure the pH is correct. Filter or centrifuge to remove particulates. Load the sample onto the column.
-
Wash: Wash the column with 3-5 CVs of loading buffer to remove unbound impurities. Monitor the column effluent by UV absorbance or TLC.
-
Elution: Elute the bound compound with the elution buffer. Collect fractions.
-
Analysis: Analyze the collected fractions using an appropriate method (e.g., LC-MS, TLC with ninhydrin stain) to identify those containing the pure product.
-
Post-Processing: Pool the pure fractions. Remove the volatile elution buffer (ammonia) by rotary evaporation.[1]
Protocol 2: Crystallization at the Isoelectric Point (pI)
-
Dissolution: Dissolve the crude, salt-containing amino acid in deionized water. Adjust the pH to be ~2 units below the pI using 1 M HCl, ensuring complete dissolution. Alternatively, adjust the pH ~2 units above the pI with 1 M NaOH.
-
Filtration: Filter the solution through a 0.45 µm filter to remove any insoluble impurities.
-
pH Adjustment: Place the solution in an ice bath and stir vigorously. Slowly, add 1 M NaOH (if starting from acid) or 1 M HCl (if starting from base) dropwise until the pH reaches the calculated pI of your compound. A precipitate should begin to form.
-
Equilibration: Once the target pH is reached, continue to stir the slurry in the ice bath for 1-2 hours to maximize crystal growth. For very fine precipitates, allowing the mixture to stand at 4°C overnight without stirring can promote the formation of larger crystals.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a minimal volume of ice-cold deionized water to remove residual salts, followed by a wash with a water-miscible organic solvent (e.g., cold ethanol) to remove residual water.
-
Drying: Dry the purified crystals under high vacuum.
References
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]
-
Bikshapathi, D., et al. (2018). Synthesis of spiro-2,6-dioxopiperazine and spiro-2,6-dioxopyrazine scaffolds using amino acids in a three-component reaction to generate potential Sigma-1 (σ1) receptor selective ligands. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Chernykh, A. V., et al. (2022). A stereochemical journey around spirocyclic glutamic acid analogs. Organic & Biomolecular Chemistry. [Link]
- Google Patents. (1994). Method for purification of an amino acid using ion exchange resin.
-
Reddit r/Chempros. (2022). Any tips for purification of two zwitterionic compounds?[Link]
-
Turko, I. V., et al. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Analytical and Bioanalytical Chemistry. [Link]
-
Reyes-Gastellou, I., et al. (2020). A Simplified Method of Synthesis to Obtain Zwitterionic Cellulose under Mild Conditions with Active Ionic Moieties. Polymers. [Link]
-
Ambeau, J. I., et al. (2023). Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. Organic Process Research & Development. [Link]
-
ResearchGate. (n.d.). Synthesis of Spirohydantoins and Spiro-2, 5-diketopiperazines via Resin-Bound Cyclic r, r-Disubstituted r-Amino Esters. [Link]
-
D'Orazio, G., et al. (2016). Peptide Analysis: Zwitterionic Chiral Ion-Exchangers as Complementary Option to HILIC and to Reversed-Phase Chromatography. LCGC International. [Link]
-
Grygorenko, O. O., et al. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Chemical Reviews. [Link]
-
ResearchGate. (2020). How to desalt zwitterions?[Link]
-
PubMed. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. [Link]
-
Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules. [Link]
-
SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. [Link]
-
SciTechnol. (2013). Preparation and Evaluation of Amino Acid Based Salt Forms of Model Zwitterionic Drug Ciprofloxacin. [Link]
-
MDPI. (2022). Recent Advances in Zwitterionic Hydrogels: Preparation, Property, and Biomedical Application. [Link]
-
GEA. (n.d.). Crystallization of Amino Acids. [Link]
-
ResearchGate. (2014). Synthesis and characterization of zwitterionic peptides derived from natural amino acids and their resistance to protein adsorption. [Link]
-
Santos, J. C. S., et al. (2023). Impact of Residual Zwitterionic Surfactants on Topside Water–Oil Separation of Pre-Salt Light Crude Oil Emulsions. Energy & Fuels. [Link]
-
MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
-
Csapó, J., et al. (n.d.). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. [Link]
-
ResearchGate. (n.d.). Synthesis of spirocyclic amino alcohols 11–14. [Link]
-
ResearchGate. (n.d.). Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. [Link]
-
ACS Publications. (2025). Enhanced Resistance of Zwitterionic Hydrogels against Marine Fouling Using a Zwitterionic Photo Cross-Linker. [Link]
-
ResearchGate. (2013). Troubleshooting protein purification?[Link]
-
ResearchGate. (n.d.). Development of a Novel Purification Method of Amino Acid in Fermentation Broth Using Ion-Exchange Reaction under Pressure. [Link]
-
ACS Publications. (2002). Crystallization of amino acids on self-assembled monolayers of rigid thiols on gold. [Link]
-
Reddit r/OrganicChemistry. (2024). How to purify amino acid with mineral salt. [Link]
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. [Link]
-
Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. [Link]
-
Agrisera. (n.d.). Immunoprecipitation troubleshooting. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Unnatural Amino Acids - Enamine [enamine.net]
- 3. Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A stereochemical journey around spirocyclic glutamic acid analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]
- 7. harvardapparatus.com [harvardapparatus.com]
- 8. Troubleshooting Purification Methods [sigmaaldrich.com]
- 9. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sielc.com [sielc.com]
- 11. Analytical Methods for Amino Acids : Shimadzu (Deutschland) [shimadzu.de]
- 12. Reversed Phase Ion Pair Chromatography in Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Preventing racemization during coupling of 2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid
Guide for Preventing Racemization of 2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid
Welcome to our technical support center. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the chiral building block, this compound, in their synthetic workflows. Maintaining the stereochemical purity of this compound during amide bond formation is critical for the efficacy and safety of the final therapeutic agent. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you mitigate the risk of racemization.
Understanding the Problem: The Threat to Chiral Purity
The primary challenge during the coupling of any chiral carboxylic acid, including this compound, is the potential loss of stereochemical integrity at the α-carbon. This process, known as racemization or epimerization, can lead to the formation of undesired diastereomers, complicating purification and compromising the biological activity of the target molecule.[1]
Racemization is primarily driven by the activation of the carboxyl group, which increases the acidity of the α-hydrogen. In the presence of a base, this proton can be abstracted, leading to a planar enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of stereoisomers.[2] A secondary pathway, particularly for N-protected amino acids, involves the formation of a 5(4H)-oxazolone intermediate, which is readily racemized.[3][4][5]
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are recommended to minimize racemization for this specific acid?
A1: The choice of coupling reagent is the most critical factor in preventing racemization.[6]
-
Recommended: Carbodiimide reagents like Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC) should always be used in combination with racemization-suppressing additives.[1][3][7] The combination of DIC with an additive like Oxyma Pure is an excellent starting point as the resulting urea byproduct is soluble, simplifying purification.[3][8]
-
Use with Caution: Phosphonium (e.g., PyBOP, PyAOP) and aminium/uronium (e.g., HBTU, HATU, HCTU) reagents are highly efficient but require a base for activation, which can increase the risk of racemization.[3][9] If using these, a weaker, sterically hindered base is crucial.[1][3] Of this class, reagents based on HOAt (like HATU) or its non-explosive alternatives generally show lower epimerization levels.[7][10]
-
Specialized Reagents: For particularly difficult couplings where racemization is a persistent issue, consider reagents like DEPBT, which is known for its remarkable resistance to racemization.[1][3]
Q2: What is the role of additives like HOBt, HOAt, and Oxyma, and which is best?
A2: Additives are essential when using carbodiimide coupling reagents. They function by forming an activated ester intermediate that is more reactive towards the desired amine coupling but less prone to racemization than the initial O-acylisourea intermediate formed by the carbodiimide.[1][7][11]
-
HOBt (1-Hydroxybenzotriazole): The classic additive, effective at suppressing racemization.[3][7] However, its anhydrous form is explosive, restricting its availability.[8]
-
HOAt (1-Hydroxy-7-azabenzotriazole): Generally more effective than HOBt at both accelerating coupling and suppressing racemization due to anchimeric assistance from the pyridine nitrogen.[6][8]
-
Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A highly effective and, crucially, non-explosive alternative to HOBt and HOAt.[6][8] It has a pKa identical to HOBt (4.60) and has been shown to provide lower racemization levels.[8] For safety and performance, Oxyma Pure is the highly recommended additive .[8][10]
Q3: How does my choice of base impact racemization?
A3: The base abstracts the α-proton from the activated acid, directly causing racemization.[4][6] Therefore, both the base's strength and steric hindrance are critical.
-
Avoid: Strong, non-hindered bases like Diisopropylethylamine (DIPEA) are commonly used but are known to promote racemization.[1][12]
-
Recommended: Opt for weaker or more sterically hindered bases.
Q4: What are the optimal reaction conditions (temperature, solvent, time)?
A4:
-
Temperature: Elevated temperatures accelerate racemization.[6] Perform coupling reactions at room temperature or below (e.g., 0°C), especially for sensitive substrates.[1]
-
Solvent: The polarity of the solvent can influence racemization rates. Dichloromethane (DCM) is often a good choice for carbodiimide reactions.[8] N,N-Dimethylformamide (DMF) is also widely used, but care must be taken as it can sometimes increase racemization rates with certain reagent combinations.[1]
-
Activation Time: Do not allow the carboxylic acid to sit in the activated state for a prolonged period before adding the amine component.[6][12] This "pre-activation" time should be minimized (e.g., 1-5 minutes) to reduce the opportunity for the activated intermediate to racemize.[1][12]
Troubleshooting Guide
Issue: Analysis of my final product shows a significant amount (>2%) of an undesired diastereomer.
This is a clear indication that racemization has occurred during the coupling step. Follow these steps to diagnose and resolve the issue.
| Potential Cause | Diagnostic Question | Recommended Solution |
| 1. Inappropriate Coupling Reagent/Additive Combination | Are you using a carbodiimide (DCC, DIC) without an additive? Are you using a potent uronium salt (HBTU, HATU) with a strong base? | Action: Immediately incorporate an additive when using a carbodiimide. The DIC/Oxyma combination is a robust starting point.[1][3][8] If using a uronium/phosphonium reagent, switch to a milder base like N-methylmorpholine (NMM) or 2,4,6-collidine.[6][12] |
| 2. Aggressive Base | Are you using Diisopropylethylamine (DIPEA) as your base? | Action: Replace DIPEA with NMM or, for maximum suppression, 2,4,6-collidine.[12] Ensure you are using the minimum amount of base necessary for the reaction to proceed.[1] |
| 3. Suboptimal Reaction Conditions | Are you running the reaction at elevated temperatures? Is the pre-activation time longer than 10 minutes? | Action: Lower the reaction temperature to 0°C.[1] Minimize the pre-activation time by adding the coupling reagent to the acid/additive mixture immediately before adding this solution to the amine.[6][12] |
| 4. Solvent Effects | Are you using a highly polar aprotic solvent like DMF or NMP where racemization has been previously observed to be higher? | Action: Consider switching the solvent to Dichloromethane (DCM) or Tetrahydrofuran (THF) and re-evaluate the extent of racemization. |
Quantitative Impact of Reagents on Racemization
The choice of reagents can have a dramatic and quantifiable impact on chiral purity. The table below provides representative data from a model system to illustrate these effects.
| Coupling Reagent | Additive | Base | % Epimerization (Representative) |
| DIC | None | DIPEA | 15-25% |
| DIC | HOBt | DIPEA | 3-5% |
| DIC | HOAt | NMM | 1-2% |
| DIC | Oxyma Pure | NMM | <1% |
| HATU | (Internal) | DIPEA | 4-6% |
| HATU | (Internal) | 2,4,6-Collidine | <2% |
Data is illustrative and based on trends reported in peptide chemistry literature. Actual results may vary.[1][4][8]
Recommended Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/Oxyma Pure
This protocol details a robust method for coupling this compound to a primary or secondary amine (R-NH₂) in solution phase.
Materials:
-
This compound (1.0 eq)
-
Amine component (1.1 eq)
-
Oxyma Pure (1.1 eq)
-
Diisopropylcarbodiimide (DIC) (1.1 eq)
-
N-Methylmorpholine (NMM) (1.1 eq, only if amine is a salt, e.g., HCl)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
In a clean, dry, nitrogen-flushed flask, dissolve this compound (1.0 eq) and Oxyma Pure (1.1 eq) in DCM.
-
Add the amine component (1.1 eq). If your amine is provided as a salt (e.g., hydrochloride or TFA salt), add one equivalent of a weak base like NMM to neutralize it.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add DIC (1.1 eq) to the cooled reaction mixture dropwise over 5 minutes.
-
Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove any precipitated diisopropylurea (if any).
-
Proceed with a standard aqueous workup and purification by column chromatography.
Protocol 2: Analysis of Diastereomeric Ratio by Chiral HPLC
Objective: To quantify the level of epimerization in the final coupled product.
Procedure:
-
Sample Preparation: Prepare a standard solution of your purified product at approximately 1 mg/mL in a suitable solvent (e.g., isopropanol/hexane mixture).
-
Column Selection: Choose a chiral stationary phase (CSP) column known to be effective for separating diastereomers. Common choices include polysaccharide-based columns (e.g., Chiralpak® series) or Pirkle-type columns. Method development will be required to find the optimal column and mobile phase.
-
Method Development:
-
Start with a simple mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10).
-
Inject the sample and observe the chromatogram.
-
If separation is poor, systematically vary the ratio of the mobile phase components. Small amounts of additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can sometimes improve peak shape and resolution.
-
-
Quantification:
-
Once baseline separation of the two diastereomers is achieved, integrate the peak areas for both.
-
Calculate the percentage of the undesired diastereomer using the formula: % Epimerization = (Area of Undesired Diastereomer / (Area of Desired Diastereomer + Area of Undesired Diastereomer)) * 100
-
References
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec.com. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec.com. [Link]
-
ChemRxiv. (2021). Peptide Synthesis Using Unprotected Amino Acids. Chemrxiv.org. [Link]
-
Albericio, F., & Carpino, L. A. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]
-
Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]
-
Angewandte Chemie. (n.d.). The Uronium/Guanidinium Peptide Coupling Reagents. Wiley Online Library. [Link]
-
Journal of Chromatographic Science. (n.d.). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Oxford Academic. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. academic.oup.com [academic.oup.com]
- 3. bachem.com [bachem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. 肽偶联剂选择指南 [sigmaaldrich.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. users.uniwa.gr [users.uniwa.gr]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Optimizing HPLC separation of 1-oxa-8-azaspiro[4.5]decane diastereomers
The following guide serves as a specialized Technical Support Center for the HPLC separation of 1-oxa-8-azaspiro[4.5]decane and its substituted diastereomers.
Status: Operational | Role: Senior Application Scientist | Ticket: #8AZA-SPIRO-OPT
Diagnostic Hub: Triage Your Issue
Welcome to the resolution center. This molecule presents a "Perfect Storm" of chromatographic challenges: it is a secondary amine (basic) , it possesses a rigid spiro-cycle (steric constraints) , and the core scaffold lacks a UV chromophore .
Select your primary failure mode:
| Symptom | Diagnosis | Immediate Action Module |
| Co-eluting Peaks | Poor Diastereomeric Selectivity | Go to Module 1 (Resolution) |
| Shark-Fin / Tailing Peaks | Silanol Interaction (Basicity) | Go to Module 2 (Peak Shape) |
| Flat Baseline / No Signal | Lack of Chromophore | Go to Module 3 (Detection) |
Module 1: The Resolution Engine (Diastereomeric Selectivity)
User Question: "I am using a standard C18 column, but my diastereomers are merging into a single broad peak. How do I separate them?"
Technical Insight: Diastereomers of spiro-cycles often have identical hydrophobicities (logP), making standard C18 columns ineffective. Separation requires shape selectivity or electronic interaction differences . The rigid spiro-junction creates a distinct 3D "footprint" for each diastereomer.
The Solution: "Orthogonal" Stationary Phases
Switch from C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) phase.
-
Mechanism: Phenyl phases offer
interactions (if the analyte is derivatized with an aromatic group) and, more importantly, distinct steric selectivity that can discriminate between the "bent" or "linear" 3D orientations of spiro-diastereomers.
Optimization Workflow (DOT Diagram)
Figure 1: Decision tree for selecting the optimal stationary phase based on analyte derivatization status.
Module 2: The Peak Shape Clinic (Basicity & Tailing)[1]
User Question: "My peaks look like shark fins (Tailing Factor > 2.0). The tail of the major diastereomer is masking the minor one."
Technical Insight:
The 8-azaspiro nitrogen is a secondary amine (pKa ~10-11). At neutral or low pH on standard silica, this amine becomes protonated (
The Solution: The "High pH" Strategy
You must suppress the ionization of the amine OR the silanols.
-
Protocol: Use a High pH Stable C18/Hybrid Column (e.g., Ethylene Bridged Hybrid).
-
Buffer: 10mM Ammonium Bicarbonate adjusted to pH 10.0 with Ammonium Hydroxide.
-
Why: At pH 10, the amine is largely deprotonated (neutral), eliminating the ionic interaction with silanols.
Data Comparison: Effect of pH on Peak Shape
| Parameter | Low pH (0.1% Formic Acid) | High pH (10mM NH4HCO3, pH 10) |
| Retention Time | Early Elution (Ionized) | Increased Retention (Neutral) |
| Tailing Factor (Tf) | 2.1 (Severe Tailing) | 1.1 (Symmetric) |
| Resolution (Rs) | 0.8 (Co-elution due to tail) | 1.8 (Baseline Separation) |
| Sensitivity | Low (Peak spread out) | High (Sharp peak) |
Module 3: The Visibility Lab (Detection Issues)
User Question: "I see nothing at 254 nm. At 210 nm, the baseline is too noisy to quantify impurities."
Technical Insight:
1-oxa-8-azaspiro[4.5]decane is aliphatic.[3][4][5] It has no conjugated
The Solution: Derivatization (Recommended)
Transform the "invisible" amine into a "visible" chromophore. This also solves the basicity issue by masking the secondary amine.
Standard Operating Procedure: Benzoyl Chloride Derivatization
This protocol attaches a UV-active benzoyl group to the nitrogen, allowing detection at 254 nm and improving separation on Phenyl-Hexyl columns.
-
Preparation: Dissolve 1 mg of sample in 500 µL of Acetonitrile.
-
Base Addition: Add 100 µL of 1M NaOH (scavenges the HCl produced).
-
Reagent Addition: Add 10 µL of Benzoyl Chloride.
-
Reaction: Vortex for 30 seconds. Let stand at Room Temp for 5 minutes.
-
Quench: Add 100 µL of 1M Ammonium Acetate (reacts with excess reagent).
-
Analysis: Inject directly onto the HPLC.
-
Target Mass: [M+H]+ shifts by +104 Da.
-
UV Setting: 254 nm.
-
Alternative: Charged Aerosol Detection (CAD)
If derivatization is not possible (e.g., prep-scale recovery needed), use CAD or ELSD.
-
Requirement: Mobile phase must be 100% volatile (Formic acid, TFA, Ammonium Acetate/Bicarbonate). No Phosphate buffers.
FAQ: Rapid Fire Troubleshooting
Q: Can I use a Chiral Column for diastereomers? A: Yes. Polysaccharide-based columns (e.g., Amylose-tris(3,5-dimethylphenylcarbamate)) are excellent for separating diastereomers because the chiral cavities offer extreme shape selectivity. However, this is the "Nuclear Option" (expensive). Try Phenyl-Hexyl first.
Q: Why is my pressure increasing over time? A: If using the High pH method (pH 10), ensure your column is rated for it (e.g., Hybrid Particle Technology). Standard silica dissolves at pH > 8, leading to column collapse and voiding.
Q: The diastereomers are separating, but the baseline is drifting. A: If using Low UV (210 nm), this is likely "Refractive Index Effect" or solvent absorption. Ensure your A (Water) and B (Acetonitrile) lines are thoroughly degassed. Switch to Methanol if using Phenyl-Hexyl, but note Methanol absorbs more at 210 nm than Acetonitrile.
References
-
Waters Corporation. (2023). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Waters Application Notes.[6] Link
-
Agilent Technologies. (2022). Selectivity Comparison of Phenyl-Hexyl and C18 Stationary Phases. Agilent Technical Overview. Link
-
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Link
-
Sigma-Aldrich. (2024). Derivatization Reagents for HPLC: Benzoyl Chloride Protocol. Supelco Technical Guide. Link
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. halocolumns.com [halocolumns.com]
- 6. lcms.cz [lcms.cz]
Technical Support Center: Handling Hygroscopic Hydrochloride Salts of Spirocyclic Amines
Overview: The "Escape from Flatland" Paradox
The integration of spirocyclic amines (e.g., azaspiro[3.3]heptanes, spirocyclic piperidines) into medicinal chemistry represents a structural paradigm shift known as "escaping from flatland"[1][2]. By replacing planar aromatic rings with 3D spirocyclic scaffolds, researchers can dramatically improve aqueous solubility, reduce lipophilicity, and provide novel vectors for target binding[1][3]. However, this structural shift introduces a severe physicochemical bottleneck: their hydrochloride (HCl) salts are notoriously hygroscopic, often rapidly deliquescing into sticky syrups upon exposure to ambient humidity[4][5].
This technical guide provides authoritative troubleshooting, causality-driven FAQs, and self-validating protocols to help you manage and characterize these challenging compounds.
Troubleshooting Guide & FAQs
Q1: Why are my spirocyclic amine hydrochlorides turning into syrups, while my flat aromatic analogs remain stable powders? Causality: Flat aromatic amines form tight crystal lattices driven by strong intermolecular π-π stacking, which effectively excludes atmospheric moisture. Spirocycles possess a 3D, non-planar architecture that inherently disrupts this stacking[2]. When converted to a hydrochloride salt, the resulting crystal lattice often contains voids or highly exposed polar groups (the protonated amine and the chloride counterion)[4]. Without the hydrophobic shielding of stacked aromatic rings, these polar groups readily coordinate with water molecules from the air, leading to rapid moisture uptake, hydrate formation, or complete deliquescence[5].
Q2: How do I accurately weigh and dispense highly hygroscopic spirocyclic salts if I don't have access to a glovebox? Causality & Solution: Hygroscopic salts gain mass continuously on the balance pan, making accurate molarity calculations impossible and introducing water into anhydrous reactions. To circumvent this, use the "Weighing by Difference" method combined with pre-drying, or utilize pre-filled, inert-atmosphere reaction vials[6]. By weighing a sealed vial, rapidly transferring the solid, and weighing the sealed vial again, you calculate the exact mass transferred without exposing the measured value to atmospheric moisture fluctuations.
Q3: My analytical data (NMR, KF titration) shows inconsistent water content. How do I establish the true hydration state? Causality & Solution: Static methods like Karl Fischer (KF) titration only provide a snapshot of water content at a specific moment and ambient humidity. To establish the true hydration state, Dynamic Vapor Sorption (DVS) coupled with X-ray Powder Diffraction (XRPD) is the authoritative standard[4]. DVS measures mass changes continuously as relative humidity (RH) is cycled. A reversible DVS isotherm with no hysteresis indicates simple surface adsorption (physisorption), whereas a distinct step-change in the isotherm—confirmed by a shift in the XRPD pattern—validates the formation of a stable crystalline hydrate (chemisorption)[4][5].
Q4: The hygroscopicity of the HCl salt is unmanageable for my formulation. How should I approach salt selection? Causality & Solution: The chloride ion is small and highly charge-dense, which strongly attracts water. If the spirocyclic HCl salt is too hygroscopic, changing the counterion can alter the crystal packing and reduce moisture affinity[7]. Perform a salt screen using larger, more lipophilic, or less charge-dense counterions (e.g., mesylate, tosylate, napsylate, or sulfate)[7]. Alternatively, if the free base is crystalline and chemically stable, it may be preferable to develop the free base rather than a salt form[5][7].
Logical Workflows & Causality Diagrams
Logical flow detailing why spirocyclic amine hydrochlorides exhibit high hygroscopicity.
Decision matrix for handling hygroscopic salts based on DVS classification data.
Quantitative Data & Classifications
Table 1: European Pharmacopeia Hygroscopicity Criteria (Based on Dynamic Vapor Sorption data at 25°C and 80% Relative Humidity[4])
| Classification | Mass Increase (% w/w) | Handling Implication |
| Non-hygroscopic | < 0.2% | Standard ambient handling is acceptable. |
| Slightly hygroscopic | 0.2% – 2.0% | Store in sealed containers; brief ambient exposure is fine. |
| Moderately hygroscopic | 2.0% – 15.0% | Store in desiccators; requires rapid weighing techniques. |
| Very hygroscopic | > 15.0% | Glovebox handling or strict environmental controls required. |
| Deliquescent | Absorbs sufficient water to form a liquid | Must be handled in a moisture-free environment (e.g., Argon glovebox). |
Table 2: Comparative Physicochemical Profile (Theoretical Averages)
| Scaffold Type | Lipophilicity (LogP) | Aqueous Solubility | Typical Hygroscopicity | Crystal Packing |
| Flat Aromatic Amine HCl | High | Low | Low (< 0.2%) | Tight π-π stacking |
| Spirocyclic Amine HCl | Low | High | Moderate to Deliquescent | 3D, porous lattice with exposed polar groups |
Validated Experimental Protocols
Protocol 1: Dynamic Vapor Sorption (DVS) Profiling
Purpose: To accurately classify the hygroscopicity and hydration state of a synthesized salt.
-
Baseline Calibration (Self-Validation Step): Measure the mass change of an empty sample holder across the full Relative Humidity (RH) progression (0% to 95%). Subtract this baseline during data processing to eliminate instrument drift[8]. Calibrate the device using pristine standard salts (e.g., NaCl, KCl) to ensure deliquescence RH readings deviate by <1% from theoretical values[8].
-
Sample Loading: Load 0.5 to 1.0 mg of the spirocyclic amine HCl salt into the vapor sorption analyzer[8].
-
RH Cycling: Subject the sample to a sequential increase in RH (e.g., 0% to 95% in 10% increments) maintained at a precise temperature of 25 ± 0.1 °C[8]. Hold at each step until mass equilibrium is reached ( dm/dt < 0.002% per minute).
-
Desorption Cycle: Reverse the RH back to 0%.
-
Data Interpretation: Analyze the isotherm. If the desorption curve perfectly overlaps the adsorption curve, the moisture is surface-bound. If a hysteresis loop is present, or a sharp mass plateau occurs at a specific stoichiometric ratio, the salt has formed a crystalline hydrate[5].
Protocol 2: Glovebox-Free "Weighing by Difference" Method
Purpose: To accurately weigh moderately to very hygroscopic salts without an isolation chamber.
-
Pre-drying: Place the bulk spirocyclic salt in a vacuum drying oven (if thermally stable) or a glass vacuum desiccator over a strong desiccant (e.g., P₂O₅) for 2–24 hours to remove surface moisture[9].
-
Initial Weighing: Transfer a working aliquot of the dried salt into a small, tared vial with a tightly sealing septum cap. Weigh the sealed vial on an analytical balance and record the mass (
). -
Rapid Transfer: Bring the sealed vial to your reaction flask. Quickly uncap, transfer the approximate required amount of solid into the flask, and immediately recap the vial.
-
Final Weighing: Re-weigh the sealed vial (
). The exact mass of the reagent added to your reaction is . -
Self-Validation Checkpoint: To ensure no moisture was absorbed by the stock vial during the brief transfer, periodically dry the vial again and re-weigh. If the mass drops significantly, the stock was compromised during the transfer step and must be stored under inert gas.
References
-
[6] How do you handle hygroscopic salts? - HepatoChem. HepatoChem. 6
-
[1] Spirocyclic Piperidines in Drug Discovery - PharmaBlock. PharmaBlock. 1
-
[2] Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks - ChemRxiv. ChemRxiv. 2
-
[4] Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain - Taylor & Francis. Taylor & Francis. 4
-
[5] Pharmaceutical Salts Optimization of Solubility or Even More?. American Pharmaceutical Review. 5
-
[7] Salt Selection in Drug Development | Pharmaceutical Technology. PharmTech. 7
-
[3] Spirocycles for Improved Solubility - Enamine. Enamine. 3
-
[9] Drying and Storing Hygroscopic Salts : r/chemistry - Reddit. Reddit.9
-
[8] Hygroscopic Properties of Plateau Surface Salts: Insights from Chemical Composition and Isotope Signatures | ACS Earth and Space Chemistry. ACS Publications. 8
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Spirocycles for Improved Solubility - Enamine [enamine.net]
- 4. tandfonline.com [tandfonline.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. hepatochem.com [hepatochem.com]
- 7. pharmtech.com [pharmtech.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
Validation & Comparative
LC-MS fragmentation patterns of 1-oxa-8-azaspiro[4.5]decane derivatives
Executive Summary & Strategic Context
The 1-oxa-8-azaspiro[4.5]decane scaffold has emerged as a critical structural motif in medicinal chemistry, particularly for Sigma-1 receptor ligands and M1 muscarinic agonists. Unlike flat aromatic systems or flexible linear chains, this spirocyclic framework offers a high fraction of saturated carbon (
For the analytical chemist, this scaffold presents unique challenges and opportunities in Liquid Chromatography-Mass Spectrometry (LC-MS). Its fragmentation behavior differs significantly from fused bicyclic systems (e.g., octahydroindoles) or simple morpholines.
This guide provides an in-depth analysis of the ionization and fragmentation dynamics of these derivatives, comparing Electrospray Ionization (ESI) against Atmospheric Pressure Chemical Ionization (APCI), and benchmarking the spiro-scaffold’s spectral "fingerprint" against traditional alternatives.
Mechanistic Insight: Fragmentation Pathways[2]
Understanding the causality of fragmentation is superior to memorizing m/z lists. The 1-oxa-8-azaspiro[4.5]decane core consists of a saturated piperidine ring spiro-fused to a tetrahydrofuran (THF) ring.
The Quaternary Carbon "Anchor"
In collision-induced dissociation (CID), the spiro-carbon (C5/C10 junction) acts as a stress point but also a barrier to complete aromatization. Unlike fused rings which often dehydrate to form aromatic systems, the spiro-link typically forces ring-opening mechanisms.
Primary Fragmentation Channels (ESI Positive Mode)
Assuming a typical tertiary amine derivative (e.g., N-substituted):
- -Cleavage (Piperidine Ring): The most dominant pathway. The radical site on the tertiary nitrogen triggers cleavage of the adjacent C-C bond.
-
Ether Ring Opening: The oxygen atom in the 1-oxa ring can be protonated, leading to ring opening and the neutral loss of formaldehyde (
, 30 Da) or ethylene oxide equivalent ( , 44 Da), depending on the substitution pattern. -
Substituent Ejection: If an N-benzyl or similar labile group is present, the formation of the tropylium ion (
91) often dominates the low-mass region, sometimes suppressing core fragments.
Visualization of Signaling Pathways
The following diagram illustrates the theoretical fragmentation of a generic N-substituted derivative.
Figure 1: Proposed CID fragmentation pathways for N-substituted 1-oxa-8-azaspiro[4.5]decane, showing energy-dependent branching.
Comparative Analysis: Performance & Alternatives
This section objectively compares the analytical performance of the 1-oxa-8-azaspiro[4.5]decane scaffold against alternative structural isomers and ionization techniques.
Ionization Source Comparison: ESI vs. APCI
For spirocyclic amines, the choice of source dramatically alters sensitivity and adduct formation.
| Feature | Electrospray Ionization (ESI) | APCI | Verdict for Spiro-Amines |
| Ionization Mechanism | Solution-phase protonation (Soft) | Gas-phase proton transfer (Harder) | ESI is Superior |
| Sensitivity (Basic pH) | High (forms [M+H]+ easily) | Moderate (thermal degradation risk) | ESI provides 5-10x lower LOD due to the basic nitrogen. |
| Adduct Formation | High ([M+Na]+, [M+K]+ common) | Low (mostly [M+H]+) | APCI is cleaner, but ESI adducts can be mitigated with ammonium formate. |
| Fragmentation | Minimal in-source fragmentation | Significant thermal in-source fragmentation | ESI preserves the spiro-center integrity for MS2 analysis. |
Structural Benchmarking: Spiro vs. Fused Systems
When distinguishing the 1-oxa-8-azaspiro[4.5]decane from its fused isomer (e.g., octahydro-2H-pyrano[3,2-c]pyridine), the fragmentation patterns diverge significantly.
-
Spiro-Scaffold: Exhibits a "resilient core." The quaternary carbon prevents the simultaneous collapse of both rings. You will often see the intact piperidine ring (
~84-86 range) even at high energies. -
Fused-Scaffold: Prone to Retro-Diels-Alder (RDA) reactions. The fused bridgehead protons allow for elimination reactions that rapidly degrade the molecule into small alkene fragments, often resulting in a "noisier" low-mass spectrum.
Experimental Protocol: Validated Workflow
This protocol is designed to maximize signal stability for 1-oxa-8-azaspiro[4.5]decane derivatives, specifically addressing their high polarity and basicity.
Reagents & Setup
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5 with Formic Acid). Rationale: Acidic pH ensures full protonation of the piperidine nitrogen.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Column: Charged Surface Hybrid (CSH) C18 or HILIC (for very polar metabolites).
Step-by-Step Acquisition Method
-
Source Parameters (ESI+):
-
Capillary Voltage: 2.8 kV (Lower voltage prevents discharge on spiro-amines).
-
Desolvation Temp: 450°C (High temp required to desolvate the rigid spiro-core).
-
Cone Gas: 50 L/hr.
-
-
MS/MS Optimization (The "Ramping" Strategy):
-
Do not use a static Collision Energy (CE).
-
Protocol: Apply a CE Ramp from 15 eV to 50 eV.
-
Why? The N-substituent usually cleaves at <20 eV. The Ether ring opening requires >40 eV. A ramp captures both diagnostic ions in a single scan.
-
-
Data Processing Filter:
-
Set a mass defect filter. Spirocyclic amines often have specific mass defects due to the high H/C ratio. Filter for mass defects between 0.15 and 0.25 Da to remove matrix background.
-
Troubleshooting: "The Missing Parent"
Problem: You observe the fragment ions but no precursor [M+H]+. Cause: In-source fragmentation (ISF). The strain at the spiro-carbon makes the bond labile in the hot source. Solution:
-
Lower the Cone Voltage (or Declustering Potential) by 10-15 V.
-
Reduce Desolvation Temperature by 50°C.
-
Switch to a "Soft" Desolvation technique if available (e.g., lower gas flow).
References
-
Mould, R. et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry. [Link]
-
Zheng, S. & Tice, C.M. (2016).[2] The utilization of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters. [Link]
-
PerkinElmer Application Note. (2020). A Comparison Between ESI and APCI Ionisation Modes. [Link]
-
Wermuth, C.G. (2011). The Practice of Medicinal Chemistry: Strategies for Spirocyclic Systems. Academic Press. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135982, Spiro[4.5]decane. [Link]
Sources
A Guide to the Comparative X-ray Crystallographic Analysis of 1-oxa-8-azaspiro[4.5]decane Stereoisomers: A Methodological Blueprint for Drug Discovery
For the research scientist and drug development professional, the precise understanding of a molecule's three-dimensional structure is not merely an academic exercise; it is a foundational pillar of rational drug design. The 1-oxa-8-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of neurologically active agents. Its rigid, spirocyclic nature imparts unique conformational constraints that can be exploited to achieve high receptor affinity and selectivity. However, this rigidity also means that the spatial orientation of substituents, dictated by the molecule's stereochemistry, has a profound and absolute impact on its biological activity.
This guide provides a comprehensive, in-depth methodology for the comparative structural analysis of the stereoisomers of 1-oxa-8-azaspiro[4.5]decane using single-crystal X-ray crystallography. While crystallographic data for the parent compound's stereoisomers is not publicly available as of this writing, this guide will establish a robust experimental and analytical framework. We will draw upon a confirmed crystallographic study of a key derivative to illustrate the power and principles of the technique, thereby creating a self-validating system for researchers to apply to this and other chiral spirocyclic systems.
Part 1: The Imperative of X-ray Crystallography for Stereochemical Elucidation
For complex, non-planar molecules like spirocycles, techniques such as NMR spectroscopy can provide valuable information about connectivity and solution-state conformation. However, for the unambiguous determination of absolute stereochemistry and the precise measurement of bond lengths, bond angles, and torsional angles in a low-energy, solid-state conformation, single-crystal X-ray diffraction is the gold standard. This technique provides an "atomic-resolution" snapshot of the molecule, which is invaluable for:
-
Absolute Stereochemical Assignment: Unequivocally distinguishing between enantiomers (R/S) and diastereomers.
-
Conformational Analysis: Defining the exact pucker of the tetrahydrofuran ring and the chair/boat/twist conformation of the piperidine ring.
-
Computational Modeling: Providing a validated, low-energy starting structure for molecular docking, molecular dynamics simulations, and pharmacophore modeling.
-
Understanding Crystal Packing: Revealing intermolecular interactions that can influence solid-state properties like solubility and stability.
Part 2: A Step-by-Step Experimental Workflow
The journey from a synthesized compound to a refined crystal structure is a multi-step process where each stage is critical for success. The following protocol outlines a validated approach for the stereoisomers of 1-oxa-8-azaspiro[4.5]decane.
Synthesis, Purification, and Chiral Resolution
The initial step involves the synthesis of the 1-oxa-8-azaspiro[4.5]decane core, often as a racemic mixture. Subsequent chiral resolution is necessary to isolate the individual enantiomers.
Protocol for Chiral Resolution via Diastereomeric Salt Formation:
-
Selection of Resolving Agent: Choose a chiral acid (e.g., (+)- or (-)-tartaric acid, (+)- or (-)-dibenzoyltartaric acid, (+)-camphorsulfonic acid) to form diastereomeric salts with the basic nitrogen of the piperidine ring. The choice of resolving agent is often empirical and may require screening.
-
Salt Formation: Dissolve the racemic 1-oxa-8-azaspiro[4.5]decane in a suitable solvent (e.g., ethanol, methanol, or acetone). Add an equimolar amount of the chiral resolving agent.
-
Fractional Crystallization: The two resulting diastereomeric salts will have different solubilities. Allow the solution to cool slowly or evaporate to induce the crystallization of the less soluble diastereomer. The efficiency of this separation is highly dependent on the solvent system and temperature profile[1].
-
Isolation and Liberation of the Free Base: Filter the crystals and wash with a small amount of cold solvent. To recover the enantiomerically pure amine, dissolve the crystals in water and basify with a base like sodium hydroxide to deprotonate the amine, which can then be extracted with an organic solvent.
-
Analysis of Enantiomeric Purity: The enantiomeric excess (ee) of the resolved amine should be determined using a chiral chromatography method, such as chiral HPLC.
Growing High-Quality Single Crystals
Obtaining crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal is a single, well-ordered lattice, typically 0.1-0.3 mm in each dimension, free of cracks and defects.
Protocol for Crystallization:
-
Solvent Screening: The choice of solvent is critical. A good starting point is to find a solvent in which the compound is sparingly soluble. A solvent/anti-solvent system is often effective. For amines, common solvents include isopropanol, ethanol, ethyl acetate, acetonitrile, and toluene.
-
Slow Evaporation:
-
Dissolve the purified stereoisomer in a suitable solvent to near-saturation in a small vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks at a constant temperature.
-
-
Vapor Diffusion (Hanging or Sitting Drop):
-
Hanging Drop: Dissolve the compound in a "drop" of solvent and place it on a siliconized glass coverslip. Invert the coverslip over a well containing a "reservoir" of a solvent in which the compound is less soluble (the precipitant). The system is sealed, and vapor from the reservoir slowly diffuses into the drop, gradually inducing crystallization.
-
Sitting Drop: The principle is the same, but the drop containing the compound sits on a pedestal within the sealed well.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound at an elevated temperature.
-
Slowly cool the solution, which decreases the solubility and promotes crystal growth. This can be achieved by placing the solution in an insulated container.
-
Part 3: The Crystallographic Analysis Workflow
Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to X-ray diffraction analysis.
Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.
1. Data Collection: The crystal is rotated in a beam of monochromatic X-rays, and the diffracted beams are recorded on a detector. This results in a series of diffraction images.
2. Data Processing: The positions and intensities of the diffraction spots are integrated and scaled. This step also determines the unit cell dimensions and the crystal's space group[2].
3. Structure Solution: This is the process of solving the "phase problem" to generate an initial electron density map[3]. For small molecules, direct methods are typically successful.
4. Structure Refinement: An atomic model is built into the electron density map and refined using a least-squares algorithm to improve the fit between the calculated and observed diffraction data. This iterative process yields the final, precise atomic coordinates, bond lengths, and angles[4].
Part 4: A Framework for Comparative Structural Analysis
With the refined crystal structures of the different stereoisomers, a detailed comparative analysis can be performed. The following tables provide a template for organizing the key data points.
Table 1: Crystallographic Data and Refinement Parameters
This table summarizes the overall quality of the crystal structure determination for each stereoisomer.
| Parameter | (R)-Isomer | (S)-Isomer | (meso)-Isomer |
| CCDC Deposition No. | Data | Data | Data |
| Empirical Formula | C₈H₁₅NO | C₈H₁₅NO | C₈H₁₅NO |
| Formula Weight | 141.21 | 141.21 | 141.21 |
| Crystal System | Data | Data | Data |
| Space Group | Data | Data | Data |
| a (Å) | Data | Data | Data |
| b (Å) | Data | Data | Data |
| c (Å) | Data | Data | Data |
| α (°) | Data | Data | Data |
| β (°) | Data | Data | Data |
| γ (°) | Data | Data | Data |
| Volume (ų) | Data | Data | Data |
| Z | Data | Data | Data |
| R-factor (%) | Data | Data | Data |
| Goodness-of-fit | Data | Data | Data |
Table 2: Key Torsional Angles for Conformational Comparison
Torsional (or dihedral) angles are critical for defining the three-dimensional shape and conformation of the rings.
| Torsional Angle (atoms) | (R)-Isomer (°) | (S)-Isomer (°) | (meso)-Isomer (°) |
| C2-N1-C8-C7 | Data | Data | Data |
| N1-C8-C7-C6 | Data | Data | Data |
| C9-O1-C2-C3 | Data | Data | Data |
| O1-C2-C3-C4 | Data | Data | Data |
Analysis of Inter- and Intramolecular Interactions
Beyond individual molecular geometry, the way molecules pack in the crystal lattice (supramolecular chemistry) is crucial. A detailed analysis should identify:
-
Hydrogen Bonds: The piperidine N-H group can act as a hydrogen bond donor, while the ether oxygen can act as an acceptor. The nature and geometry of these bonds should be compared across stereoisomers.
-
van der Waals Contacts: Analyze close contacts between molecules to understand the packing efficiency.
Case Study: The Power of X-ray Crystallography in Practice
While data for the parent compound is pending, a seminal study on derivatives of 1-oxa-8-azaspiro[4.5]decane as M1 muscarinic agonists demonstrated the definitive power of this technique. In their work, researchers synthesized and resolved the enantiomers of 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane. Through single-crystal X-ray analysis, they were able to determine the absolute configuration of the biologically more active (-)-isomer to be 'S'. This unambiguous assignment was critical for establishing a clear structure-activity relationship and for selecting the correct stereoisomer for further clinical development.
Caption: Logical flow from a racemic mixture to comparative structural analysis.
Conclusion
The rigorous, comparative analysis of the stereoisomers of 1-oxa-8-azaspiro[4.5]decane via single-crystal X-ray crystallography is an indispensable step in the development of drugs based on this scaffold. The detailed structural insights gained from this technique provide a solid foundation for understanding structure-activity relationships, guiding further synthetic efforts, and enabling advanced computational studies. The methodologies and frameworks presented in this guide offer a validated pathway for researchers to successfully elucidate and compare the solid-state structures of these and other critical chiral molecules, ultimately accelerating the drug discovery process.
References
- Tsukamoto, S., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M1 Muscarinic Agonists. Chemical & Pharmaceutical Bulletin, 43(12), 2089-2099.
- Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. John Wiley & Sons.
-
Powell, H. R. (2017). X-ray data processing. The Biochemist, 39(4), 48-52. [Link]
-
Kwan, M. H. T., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(3), 2585–2604. [Link]
-
LibreTexts. (2022). 7.3: X-ray Crystallography. Chemistry LibreTexts. [Link]
-
Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Cambridge Structural Database (CSD). [Link]
-
Faigl, F., et al. (2022). Recent advances in the field of chiral crystallization. ResearchGate. [Link]
-
Heinrich Heine University Düsseldorf. (n.d.). Interpretation of structural models. CRC/RTG Spring School – X-Ray Crystallography. [Link]
Sources
Comparative Guide: Binding Affinity of Spirocyclic Analogs for Sigma-1 Receptors
[1]
Executive Summary: The "Spiro" Advantage in Sigma-1 Ligand Design
The Sigma-1 receptor (
This guide compares the binding affinity (
Mechanistic Basis: SAR and the Pharmacophore[2]
To understand the affinity data, one must grasp the structural logic. The
The Pharmacophore Model
High-affinity binding requires:
-
Basic Nitrogen: Protonated at physiological pH to form a salt bridge with Glu172 .
-
Primary Hydrophobic Region: Occupied by the core scaffold (flanking the amine).
-
Secondary Hydrophobic Region: A distal pocket accommodated by N-substituents (e.g., benzyl groups).
Why Spirocycles?
In flexible ligands (e.g., phenylalkylamines), the alkyl chain can rotate, allowing binding to multiple targets (promiscuity). Spiro-fusion locks the distance and angle between the basic nitrogen and the aromatic pharmacophore, forcing the molecule into a "bioactive" conformation that perfectly complements the
Visualization: Structural Logic of Spirocyclic Ligands
Caption: Mechanistic interaction map showing how spirocyclic rigidity enhances affinity via entropy reduction and selectivity via steric exclusion.
Comparative Data Analysis
The following table synthesizes binding affinity data (
Table 1: Binding Affinity ( ) and Selectivity Profiles
| Compound Class | Representative Ligand | Selectivity Ratio ( | Clinical/Experimental Status | ||
| Standard (Agonist) | (+)-Pentazocine | 3.0 - 5.0 | > 1,000 | > 200 | Gold Standard Radioligand |
| Standard (Antagonist) | Haloperidol | 1.0 - 3.0 | ~50 | ~25 | Non-selective antipsychotic |
| Standard (Agonist) | PRE-084 | 2.2 - 4.0 | ~100 | ~30 | Research Tool |
| Spiro-Piperidine | Spiro[2-benzofuran-1,4'-piperidine] (Cmpd 8) | 2.30 | 326 | 142 | High affinity, PET tracer candidate |
| Spiro-Thienopyran | Compound 20 (Meyer et al.) | 0.25 | > 500 | > 2,000 | Sub-nanomolar , highly selective |
| Spiro-Tetrahydropyran | Compound 5i | 3.9 | > 1,000 | > 250 | High metabolic stability |
| Spiro-Azepane | Compound 23a | 0.42 | 63 | 150 | Ring expansion improves affinity |
| Flexible Analog | 4-Benzylpiperidine deriv. | ~15 | ~60 | 4 | Poor selectivity (Reference) |
Key Insights:
-
Sub-nanomolar Potency: Spirocyclic thienopyrans (e.g., Cmpd 20) achieve
values as low as 0.25 nM, surpassing the affinity of the natural ligand (+)-pentazocine. -
Selectivity: The spiro[2-benzofuran] and spiro[thienopyran] scaffolds consistently yield selectivity ratios >100, crucial for avoiding
R-mediated cytotoxicity or off-target motor effects. -
Ring Size Effect: Expanding the piperidine ring to an azepane (7-membered ring, Cmpd 23a) further enhances affinity (
nM), likely by optimizing the fit within the hydrophobic vestibule.
Experimental Protocol: Radioligand Binding Assay
To generate valid
Protocol Validation (Trustworthiness)
-
Why PEI? Pre-treating filters with Polyethyleneimine (PEI) is mandatory to neutralize the negative charge of glass fiber filters, preventing the positively charged basic ligands from sticking non-specifically.
-
Why Guinea Pig Brain? It has the highest natural density of
R, ensuring a high signal-to-noise ratio.
Workflow Diagram
Caption: Step-by-step workflow for the [3H]-(+)-pentazocine competitive binding assay.
Step-by-Step Methodology
-
Membrane Preparation:
-
Homogenize Guinea pig brain (minus cerebellum) or transfected HEK293 cells in ice-cold 50 mM Tris-HCl (pH 7.4).
-
Centrifuge at 40,000
g for 20 mins at 4°C. Repeat wash step to remove endogenous ligands. -
Resuspend final pellet to a protein concentration of ~0.5 mg/mL.
-
-
Assay Setup:
-
Total Binding: Membrane + [
H]-(+)-pentazocine (approx. 3 nM). -
Non-Specific Binding (NSB): Add 10
M Haloperidol or 10 M (+)-pentazocine. -
Test Compounds: Add spirocyclic analog in increasing concentrations (
to M).
-
-
Incubation:
-
Incubate at 37°C for 150 minutes . (Note:
R kinetics are slow; shorter times may not reach equilibrium).
-
-
Harvesting:
-
Terminate via rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (PEI) for at least 1 hour.
-
Wash filters
with 5 mL ice-cold buffer.
-
-
Data Calculation:
-
Measure radioactivity via liquid scintillation.
-
Calculate
using non-linear regression. -
Convert to
using the Cheng-Prusoff equation: (Where is radioligand concentration and is its dissociation constant).
-
References
-
Meyer, C., et al. (2021). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry.[1]
-
Schmidt, H. R., et al. (2016).Crystal structure of the human
receptor.[2][3] Nature. -
Rui, M., et al. (2016). Synthesis and biological evaluation of spiro[2-benzofuran-1,4'-piperidine] derivatives as potent sigma-1 receptor ligands. Bioorganic & Medicinal Chemistry.[4][3][5][6][7]
-
Wuest, F., et al. (2025).
receptor ligands with tetrahydropyran scaffold. European Journal of Medicinal Chemistry.[1] -
Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology.
-
DeCosta, B. R., et al. (1989). Synthesis and evaluation of N-substituted cis-N-methyl-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamines as high affinity sigma receptor ligands. Journal of Medicinal Chemistry.[1]
Sources
- 1. Synthesis and structure-affinity relationships of spirocyclic σ1 receptor ligands with tetrahydropyran scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. usiena-air.unisi.it [usiena-air.unisi.it]
- 6. A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
Safety Operating Guide
Technical Guide: Disposal Procedures for 2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid
[1]
Part 1: Executive Summary & Immediate Action Card
Compound Classification: this compound is a spirocyclic amino acid derivative .[1] It contains a secondary amine (piperidine ring) and a carboxylic acid moiety, rendering it amphoteric (zwitterionic).
Operational Hazard Profile:
-
Bioactivity: High probability of biological activity (Spiro[4.5]decane scaffolds are privileged structures for Sigma-1 receptor ligands and GPCR modulation) [1]. Treat as a Potentially Bioactive Compound (PBC) .
-
Chemical Hazard: Irritant to eyes, skin, and respiratory system (H315, H319, H335).[2]
-
Physical State: Typically a solid powder or crystalline salt (e.g., Hydrochloride).
🚨 Emergency Spill Response (Immediate Action)
| Scenario | Action Protocol |
| Minor Solid Spill (< 5g) | 1. Dampen spill area with inert absorbent pads (to prevent dust).2. Scoop into a wide-mouth HDPE jar.3. Wipe surface with 10% bleach followed by 70% Ethanol. |
| Liquid Spill (Solution) | 1. Cover with universal absorbent (vermiculite or chemically treated pads).2. Do not use combustible materials (sawdust).3. Collect in "Debris/Solid Waste" container. |
| Skin Contact | Wash immediately with soap and copious water for 15 minutes.[3][4] Do not use organic solvents (enhances dermal absorption). |
Part 2: Chemical Characterization & Waste Logic[1]
To dispose of this compound correctly, one must understand its behavior in solution. As an ampholyte, its solubility and charge state depend heavily on pH.
Physicochemical Properties Table[1]
| Property | Value (Estimated/Analog) | Operational Implication |
| Molecular Formula | Organic waste stream compatible.[1] | |
| pKa (Acidic) | ~4.5 (Carboxylic Acid) | Soluble in basic aqueous waste (pH > 8). |
| pKa (Basic) | ~9.0 - 10.0 (Piperidine Nitrogen) | Soluble in acidic aqueous waste (pH < 4).[1] |
| LogP | ~0.5 - 1.5 (Low lipophilicity) | Water soluble; requires careful aqueous waste management. |
| Thermal Stability | Stable < 150°C | Suitable for high-temperature incineration. |
The Logic of Segregation
Because this molecule contains a basic nitrogen, it can form stable salts with acids. In waste streams, avoid mixing with strong oxidizers (e.g., Nitric Acid waste) as secondary amines can theoretically form N-nitroso compounds (potential carcinogens) under specific conditions [2].
Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Compound)
Applicability: Expired inventory, contaminated solids, weighing boats.
-
Containment: Transfer the solid material into a clear, sealable polyethylene bag or a screw-top HDPE jar. Do not place loose powder directly into the main waste bin to avoid aerosolization upon bin opening.
-
Labeling: Affix a hazardous waste tag.
-
Segregation: Place the sealed container into the Solid Hazardous Waste Drum (typically Black or Yellow bin depending on regional color codes).
-
Final Fate: High-temperature incineration (>1000°C) with scrubber systems.
Protocol B: Liquid Waste (Mother Liquors & Reaction Mixtures)
Applicability: HPLC waste, reaction solvents (DMSO, DMF, Methanol).
Step 1: Determine Solvent Matrix
-
Scenario 1: Organic Solvents (DMSO, MeOH, DCM)
-
Collect in Halogenated or Non-Halogenated organic waste carboys based on the solvent.
-
Note: The compound itself is non-halogenated, but if dissolved in Dichloromethane (DCM), the entire mixture is "Halogenated Waste."
-
-
Scenario 2: Aqueous Buffers
-
Adjust pH to neutral (pH 6-8) if necessary to prevent interactions.
-
Collect in Aqueous Chemical Waste . Do not pour down the drain. Even if water-soluble, spiro-amines are often resistant to biodegradation and should not enter municipal water systems [3].[1]
-
Protocol C: Decontamination of Glassware
Applicability: Flasks, stir bars, and spatulas.
-
Solvent Rinse: Rinse glassware 3x with Methanol or Acetone. Collect these rinses into the Organic Waste container.
-
Acid Wash (Optional): If residue persists, use 1M HCl (protonates the amine, increasing solubility). Collect in Acidic Waste .
-
Final Wash: Wash with detergent and water. This effluent can go to the sanitary sewer only after the triple solvent rinse has removed the bulk chemical.
Part 4: Visualizing the Workflow
Waste Segregation Decision Tree
This diagram guides the researcher through the decision-making process for disposing of this compound.
Figure 1: Decision logic for segregating spiro-amino acid waste streams to ensure regulatory compliance.
Part 5: Regulatory & Compliance Codes[1]
When filling out waste manifests, use the following classifications. While this specific CAS may not have a unique RCRA "P" or "U" list code, it defaults to characteristic codes based on its properties and the solvent.
| Regulatory Body | Classification Code | Description |
| US EPA (RCRA) | D001 (if in flammable solvent) | Ignitable Waste (if solvent flashpoint < 60°C).[1] |
| US EPA (RCRA) | Not Listed (Pure Solid) | Treat as "Non-RCRA Regulated Hazardous Waste" (unless toxicity data proves otherwise). |
| EU Waste Code (EWC) | 16 05 06 * | Laboratory chemicals consisting of or containing hazardous substances. |
| DOT (Transport) | Not Regulated (Solid) | Unless mixed with hazardous solvents. |
Critical Note on "P-Listing": While specific spiro-compounds are not typically P-listed (acutely toxic), the bioactive nature of this scaffold warrants handling it with the same rigor as P-listed drugs (e.g., nicotine, warfarin) to prevent environmental accumulation [4].[1]
Part 6: References
-
Rui, M., et al. (2016). "Synthesis and biological evaluation of 1-oxa-8-azaspiro[4.5]decane derivatives as selective Sigma-1 receptor ligands." European Journal of Medicinal Chemistry.
-
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Management of Waste".[6][7][8]
-
U.S. Environmental Protection Agency. (2024). "Management of Pharmaceutical Hazardous Waste (40 CFR Part 266 Subpart P)".
-
Sigma-Aldrich. (2023).[4] "Safety Data Sheet: 1,4-Dioxa-8-azaspiro[4.5]decane (Analogous Structure)".
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Personal protective equipment for handling 2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid
Comprehensive Safety and Handling Guide: 2-(1-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid
As a Senior Application Scientist, it is my priority to ensure that you can work with novel chemical entities not only effectively but also with the highest degree of safety. This guide provides essential, actionable information for the safe handling and disposal of this compound. The protocols and recommendations herein are designed to be a self-validating system, grounded in established safety principles and data from structurally related compounds.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the foundation of a robust safety plan. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a reliable hazard assessment can be constructed by examining its structural components: a spirocyclic amine and an acetic acid moiety.
-
Spirocyclic Amine Core: The 1-Oxa-8-azaspiro[4.5]decane structure is a heterocyclic amine. Compounds in this class can be irritants to the skin, eyes, and respiratory tract.[1]
-
Acetic Acid Moiety: The acetic acid functional group imparts acidic properties to the molecule. Acetic acid itself is corrosive and can cause severe skin burns and eye damage.[2]
-
Physical Form: Based on derivatives, this compound is likely a powder or solid.[3] This presents a risk of aerosolization and inhalation.
A safety data sheet for a closely related N-protected derivative, 2-{1-[(tert-butoxy)carbonyl]-8-oxa-1-azaspiro[4.5]decan-3-yl}acetic acid, indicates the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[3]
Given that the parent compound has a free amine, its irritant properties may be more pronounced. Therefore, a cautious approach is warranted, treating the compound as, at minimum, a skin, eye, and respiratory irritant.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Gloves | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Double-gloved with nitrile gloves | Safety glasses with side shields and face shield | Laboratory coat, closed-toed shoes | N95 or higher-rated respirator |
| Solution Preparation | Chemical-resistant nitrile gloves | Chemical splash goggles | Chemical-resistant apron over a laboratory coat | If not in a fume hood, a respirator is recommended |
| Conducting Reactions | Chemical-resistant nitrile gloves | Chemical splash goggles or face shield | Laboratory coat | Work in a certified chemical fume hood |
| Post-Reaction Work-up and Purification | Chemical-resistant nitrile gloves | Chemical splash goggles and face shield | Laboratory coat and chemical-resistant apron | Work in a certified chemical fume hood |
| Waste Disposal | Heavy-duty chemical-resistant gloves | Chemical splash goggles and face shield | Laboratory coat and chemical-resistant apron | Well-ventilated area; respirator if fumes are possible |
-
Hand Protection: Standard nitrile gloves provide good protection against incidental contact with organic acids and amines. For prolonged handling or in the event of a spill, heavier-duty nitrile or butyl rubber gloves are recommended.[4] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your skin.[5]
-
Eye and Face Protection: Due to the risk of serious eye irritation, safety glasses with side shields are the minimum requirement.[1] When handling the solid compound outside of a contained system or when there is a splash hazard with solutions, chemical splash goggles should be worn. For maximum protection, especially during transfers and work-ups, a face shield should be used in conjunction with goggles.[6][7]
-
Protective Clothing: A standard flame-resistant laboratory coat should be worn and kept fully fastened. To protect against spills of concentrated solutions, a chemical-resistant apron worn over the lab coat is advised.[8][9] Long pants and closed-toe shoes are mandatory in any laboratory setting.
-
Respiratory Protection: Due to the potential for respiratory tract irritation from the solid compound, weighing and handling of the powder should be performed in a chemical fume hood or a ventilated balance enclosure. If this is not feasible, a NIOSH-approved N95 or higher particulate respirator is required.[5][7]
Operational and Disposal Plans
A systematic workflow ensures that safety is maintained at every step of the experimental process.
-
Preparation: Before handling the compound, ensure the work area (preferably a chemical fume hood) is clean and uncluttered. Assemble all necessary equipment and reagents. Don the appropriate PPE as outlined in the table above.
-
Weighing: If possible, weigh the solid compound directly in the reaction vessel within a ventilated enclosure or chemical fume hood to minimize aerosol generation. Use anti-static weighing dishes if necessary.
-
Dissolution: Add the solvent to the solid slowly and carefully to avoid splashing. If the dissolution is exothermic, ensure the vessel is appropriately cooled.
-
Reaction: Conduct the reaction in a certified chemical fume hood. Ensure that the reaction setup is secure and that any potential pressure buildup can be safely vented.
-
Work-up and Purification: Perform all extractions, distillations, and chromatographic separations within a fume hood.
-
Decontamination: After handling is complete, wipe down the work area with an appropriate decontaminating solution (e.g., a mild soap and water solution, followed by a solvent rinse if necessary). Dispose of all contaminated disposable materials as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[5]
-
Minor Spill (Solid):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Minor Spill (Liquid):
-
Alert others in the immediate area.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill pillow).
-
Scoop the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Major Spill:
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
-
All waste containing this compound, including contaminated consumables (gloves, paper towels, etc.), must be disposed of as hazardous chemical waste.
-
Segregation: Collect all waste in a designated, properly labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Follow your institution's and local regulations for the final disposal of chemical waste. Many heterocyclic compounds can be persistent in the environment, so proper disposal is crucial to prevent ecological contamination.[10]
Visual Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow based on the task and physical form of the compound.
References
- Capot Chemical. (2026, January 7). MSDS of 8-Oxa-1,3-diazaspiro[4.5]decane-2,4-dione.
- LOTTE BP Chemical. (2018, May 7).
-
PubChem. 2-Oxa-8-azaspiro(4.5)decane. Retrieved from [Link]
- Dean, T. W., Fishel, F. M., & O'Bryan, C. (2019, January 3). Personal Protective Equipment for Handling Pesticides. University of Florida, IFAS Extension.
- Angene Chemical. (2021, May 1).
- MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
- RSC Publishing. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview.
- Carl ROTH.
- Journal of Synthetic Chemistry. (2022, August 6). The Process of Synthesizing Spiro Pyrimidine Derivatives without the Use of Solvents, Utilizing Ball-milling Conditions.
- Fisher Scientific. (2023, September 22). SAFETY DATA SHEET - 1,4-Dioxa-8-azaspiro[4.5]decane.
- Journal of Medicinal Chemistry. (2012, April 25). Mitigating Heterocycle Metabolism in Drug Discovery.
- BVL. Personal protective equipment when handling plant protection products.
- Taylor & Francis Online. (2024, January 18). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?.
- UNODC. Disposal of Chemicals used in the Illicit Manufacture of Drugs.
- PMC. Prescribed drugs containing nitrogen heterocycles: an overview.
- Preprints.org.
- MU Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides.
- Health.vic. (2024, December 27). Pesticide use and personal protective equipment.
- UNH Extension. Personal Protective Equipment (PPE) for Pesticide Use: Selection, Use, and Legal Requirements.
-
PubChem. 2-{8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid. Retrieved from [Link]
- MDPI. (2023, May 20). Synthetic Routes to Approved Drugs Containing a Spirocycle.
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- 6. fishersci.co.uk [fishersci.co.uk]
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- 10. mdpi.com [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
